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  • Product: 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid
  • CAS: 1016752-59-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid: Structure, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid, a molecule of significant interest in medici...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid, a molecule of significant interest in medicinal chemistry. By merging the pharmacologically relevant indole nucleus with the versatile piperidine-3-carboxylic acid scaffold, this compound presents a unique structural framework for the design of novel therapeutics. This document delves into its chemical architecture, predicted physicochemical properties, and potential synthetic pathways, offering a foundational resource for researchers engaged in its study and application.

Molecular Structure and Chemical Identity

1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid incorporates an indole ring acylated at the 3-position, which is in turn connected to the nitrogen atom of a piperidine-3-carboxylic acid moiety. This linkage forms a stable amide bond. The systematic IUPAC name for this compound is 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid.

The core structure is composed of two key heterocyclic systems:

  • 1H-Indole: An aromatic heterocyclic compound with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring. The indole motif is a privileged scaffold in drug discovery, present in numerous natural products and synthetic drugs with a wide range of biological activities.

  • Piperidine-3-carboxylic Acid (Nipecotic Acid): A saturated heterocyclic compound which is a derivative of piperidine. The presence of the carboxylic acid group provides a handle for further chemical modification and influences the molecule's overall polarity and potential for ionic interactions.

The stereochemistry at the 3-position of the piperidine ring is a critical feature, allowing for the existence of (R) and (S) enantiomers, which may exhibit different pharmacological profiles.

Physicochemical Properties

While direct experimental data for 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid is not extensively available in public databases, its physicochemical properties can be predicted based on its constituent parts and data from structurally similar compounds.

PropertyPredicted Value/InformationSource/Basis for Prediction
Molecular Formula C₁₅H₁₆N₂O₃Calculated
Molecular Weight 272.30 g/mol Calculated
Physical Form Likely a solid at room temperature.Based on related indole and piperidine derivatives.
Melting Point Expected to be relatively high, likely >200 °C.Indole-3-carboxylic acid has a melting point of 232-234 °C.[1][2] The larger, more complex structure would likely have a high melting point as well.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and DMF.The carboxylic acid moiety will provide some aqueous solubility, especially at higher pH, while the indole and piperidine rings are largely nonpolar.
pKa The carboxylic acid proton is expected to have a pKa in the range of 4-5.Typical range for carboxylic acids.
LogP Predicted to be in the range of 1.5 - 2.5.Estimation based on the combination of the lipophilic indole ring and the more hydrophilic piperidine-carboxylic acid portion. Indole-3-carboxylic acid has a LogP of 1.99.[2]

Synthesis and Experimental Protocols

The synthesis of 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid would typically involve the formation of an amide bond between indole-3-carboxylic acid and piperidine-3-carboxylic acid. A common and effective method for this transformation is through peptide coupling chemistry.

General Synthetic Workflow

The logical flow for the synthesis would involve the activation of the indole-3-carboxylic acid, followed by nucleophilic attack from the secondary amine of the piperidine-3-carboxylic acid.

G cluster_0 Synthesis of 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid Indole-3-carboxylic_acid Indole-3-carboxylic acid Activated_Indole Activated Indole-3-carboxylic acid (e.g., O-acylisourea ester) Indole-3-carboxylic_acid->Activated_Indole Activation Piperidine-3-carboxylic_acid Piperidine-3-carboxylic acid (potentially with protecting group on COOH) Coupling_Reaction Amide Bond Formation Piperidine-3-carboxylic_acid->Coupling_Reaction Nucleophilic Attack Coupling_Reagent Peptide Coupling Reagent (e.g., HATU, HOBt/EDC) Coupling_Reagent->Activated_Indole Base Organic Base (e.g., DIPEA, Triethylamine) Base->Coupling_Reaction Activated_Indole->Coupling_Reaction Protected_Product Protected Product Coupling_Reaction->Protected_Product Deprotection Deprotection (if necessary) Protected_Product->Deprotection Final_Product 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid Deprotection->Final_Product

Caption: Synthetic workflow for the formation of the target molecule.

Detailed Experimental Protocol

Objective: To synthesize 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid.

Materials:

  • Indole-3-carboxylic acid

  • Piperidine-3-carboxylic acid hydrochloride (or the free base)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of indole-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15 minutes to allow for the activation of the carboxylic acid.

  • Addition of Amine: Add piperidine-3-carboxylic acid hydrochloride (1.2 eq) to the reaction mixture. If using the free base, the amount of DIPEA can be reduced to 1.5 eq.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Potential Applications and Biological Relevance

The indole nucleus is a common feature in molecules that interact with a variety of biological targets. Indole-3-carbinol and indole-3-carboxylic acid are known metabolites with documented biological activities.[2][3][4] The piperidine-3-carboxylic acid scaffold is a known gamma-aminobutyric acid (GABA) analog and is present in compounds targeting neurotransmitter transporters and receptors.

The combination of these two moieties in 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid suggests potential for activity in several areas of drug discovery, including:

  • Oncology: The indole core is present in many anti-cancer agents.

  • Neuroscience: The nipecotic acid backbone could direct the molecule towards neurological targets.

  • Antiviral and Anti-inflammatory applications: Many indole derivatives exhibit these properties.

The carboxylic acid group provides a point for salt formation to improve solubility and bioavailability, or for further derivatization to create prodrugs or engage in additional target interactions.

Hypothesized Signaling Pathway Involvement

Given the prevalence of the indole scaffold in compounds that modulate various signaling pathways, it is plausible that 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid could interact with pathways involved in cell growth and proliferation.

G Molecule 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid Receptor Cell Surface Receptor (e.g., GPCR, RTK) Molecule->Receptor Binds Kinase_Cascade Intracellular Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Activates/Inhibits Transcription_Factor Transcription Factor (e.g., AP-1, NF-κB) Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Gene_Expression->Cellular_Response

Caption: A potential signaling pathway modulated by the target molecule.

Conclusion

1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid represents a molecule with considerable potential for further investigation in the field of drug discovery. Its synthesis is achievable through standard organic chemistry techniques, and its structural features suggest a range of possible biological activities. This guide provides a solid foundation for researchers to begin exploring the chemistry and pharmacology of this intriguing compound. Further studies are warranted to elucidate its precise physicochemical properties, optimize its synthesis, and evaluate its biological profile.

References

  • Chemspace. 4-(1H-imidazol-1-yl)-1-(1-methyl-1H-indole-3-carbonyl)piperidine-4-carboxylic acid. [Link]

  • Chemsrc. 1H-Indole-3-carboxylic acid. [Link]

  • PubChem. 1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-methyl-, cis. National Center for Biotechnology Information. [Link]

  • Chemical Substance Information. 1H-Indole-3-carboxylic acid, 2-(1-pyrrolidinylcarbonyl)-. [Link]

  • Merck. 1-[3-(1H-indol-3-yl)propanoyl]piperidine-3-carboxylic acid. [Link]

  • ResearchGate. (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

  • PubChem. Indole-3-Carbinol. National Center for Biotechnology Information. [Link]

  • PMC. Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. National Center for Biotechnology Information. [Link]

  • PubChem. Indole-3-Carboxylic Acid. National Center for Biotechnology Information. [Link]

  • Frontiers. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. [Link]

  • Wikipedia. Indole-3-carbinol. [Link]

  • Google Patents. US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole.
  • Chemistry LibreTexts. Nomenclature of Carboxylic Acids. [Link]

  • PubChemLite. 1-propyl-1h-indole-3-carboxylic acid (C12H13NO2). [Link]

  • AMERICAN ELEMENTS®. Indoles. [Link]

  • NIST WebBook. 1H-Indole-2-carboxylic acid, 1-methyl-. [Link]

  • AMERICAN ELEMENTS®. Carboxylic Acids. [Link]

  • PapChem International. Indole-3-Carbinol (CAS 700-06-1) Supplier in Europe. [Link]

Sources

Exploratory

Preclinical Pharmacokinetics of 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary The compound 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid represents a highly specific structural class that merges an indole-3-carboxamide core with a piperidine-3-carboxylic acid moiety. While...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid represents a highly specific structural class that merges an indole-3-carboxamide core with a piperidine-3-carboxylic acid moiety. While indole-3-carboxamides are classically recognized as highly lipophilic, CNS-penetrant molecules (often evaluated as cannabinoid receptor ligands), the strategic integration of a carboxylic acid fundamentally alters its physicochemical disposition.

With a predicted pKa of ~4.5, the carboxylic acid ensures the molecule is predominantly ionized (anionic) at physiological pH (7.4). This ionization restricts passive diffusion across the blood-brain barrier (BBB), rendering it a peripherally restricted compound. As a Senior Application Scientist, I have designed this guide to provide a self-validating, causality-driven framework for evaluating the pharmacokinetics (PK) and metabolic liabilities of this compound in animal models.

Core Metabolic Pathways & Clearance Mechanisms

The structural dichotomy of 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid dictates two primary, competing clearance mechanisms:

  • Phase I Oxidation (Indole Core): The electron-rich indole ring is highly susceptible to cytochrome P450 (CYP)-mediated oxidation and hydroxylation.

  • Phase II Glucuronidation (Carboxylic Acid): The free carboxylic acid serves as a prime nucleophilic substrate for uridine 5'-diphospho-glucuronosyltransferases (UGTs). In the presence of the UDPGA cofactor, UGTs catalyze the formation of an acyl glucuronide [1].

The Causality of Acyl Glucuronide Toxicity

Acyl glucuronidation is the major metabolic conjugation reaction for most carboxylic acid drugs in mammals[2]. However, unlike stable ether glucuronides, acyl glucuronides are chemically reactive electrophiles. They can undergo spontaneous intramolecular rearrangement (transacylation) and subsequently bind covalently to endogenous proteins (glycation)[2]. Because this covalent adduction can initiate idiosyncratic drug toxicity or immunogenic responses, the bioanalytical quantification of both the parent compound and its acyl glucuronide metabolite is a non-negotiable requirement in preclinical PK studies[3]. Furthermore, acyl glucuronide transport between the liver and systemic circulation is highly restricted due to their inability to passively diffuse across membrane barriers[4].

Metabolism Parent 1-(1H-indole-3-carbonyl) piperidine-3-carboxylic acid Phase1 Phase I: CYP450 (Oxidation) Parent->Phase1 Indole Core Phase2 Phase II: UGTs (Acyl Glucuronidation) Parent->Phase2 Carboxylic Acid Excretion Biliary/Renal Excretion Phase1->Excretion Adduct Protein Adducts (Toxicity Risk) Phase2->Adduct Transacylation Phase2->Excretion Stable Clearance

Fig 1. Core metabolic pathways and clearance mechanisms of the target compound.

In Vivo Pharmacokinetic Workflow (Rat Model)

To establish absolute bioavailability ( F ) and systemic clearance ( CL ), a crossover or parallel study design in Sprague-Dawley (SD) rats is employed. SD rats are the industry standard due to their well-characterized metabolic enzyme homology with humans and sufficient blood volume for serial sampling.

Step-by-Step In Vivo Protocol
  • Animal Preparation: Adult male SD rats (200-250g) are surgically implanted with jugular vein catheters 48 hours prior to dosing. Causality: This prevents stress-induced hemodynamic changes during serial blood sampling, which can artificially alter hepatic blood flow and clearance rates.

  • Dosing Formulation:

    • Intravenous (IV): 1 mg/kg formulated in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete dissolution and prevent micro-precipitation in the vasculature.

    • Per Os (PO): 10 mg/kg formulated in 0.5% Methylcellulose to form a uniform, easily absorbable suspension for oral gavage.

  • Serial Sampling: Blood (200 µL) is collected at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Self-Validating Step (Plasma Stabilization): Critical Causality: Immediately upon collection, blood is centrifuged at 4°C. The resulting plasma must be acidified by adding 2% formic acid (v/v). If left at physiological pH, the acyl glucuronide metabolite will rapidly hydrolyze back into the parent carboxylic acid ex vivo, artificially inflating the parent PK data and invalidating the study[3].

PK_Workflow Dosing In Vivo Dosing (IV & PO in SD Rats) Sampling Serial Blood Sampling (0.08 to 24 hrs) Dosing->Sampling Stabilization Plasma Acidification (pH 4 with Formic Acid) Sampling->Stabilization Prevents ex vivo hydrolysis Extraction Solid-Phase Extraction (Mixed-Mode Anion) Stabilization->Extraction Preserves Acyl Glucuronide Analysis LC-MS/MS Quantification Extraction->Analysis High Recovery PKCalc Non-Compartmental Analysis (NCA) Analysis->PKCalc

Fig 2. Self-validating in vivo pharmacokinetic workflow and bioanalytical pipeline.

Bioanalytical Protocol: LC-MS/MS Quantification

A highly sensitive and selective LC-MS/MS method must be validated in accordance with FDA guidelines for Bioanalytical Method Validation[5].

Solid-Phase Extraction (SPE) Methodology

Standard protein precipitation (PPT) is often insufficient for carboxylic acids and their glucuronides due to severe matrix effects from endogenous phospholipids. Solid-Phase Extraction (SPE) using a mixed-mode anion exchange cartridge is employed to ensure high recovery and low background noise[6].

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in Water through the SPE cartridge.

  • Loading: Load 50 µL of the acidified rat plasma spiked with 50 µL of an Internal Standard (IS) (e.g., a stable deuterium-labeled analog).

  • Washing: Wash with 1 mL 5% Methanol in Water to remove neutral and cationic interferences.

  • Elution: Elute with 1 mL 5% Ammonium Hydroxide in Methanol. Causality: The basic pH disrupts the ionic interaction between the carboxylic acid and the anion-exchange sorbent, releasing the analyte[6].

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 35°C and reconstitute in 100 µL of mobile phase.

LC-MS/MS Parameters
  • Chromatography: A reversed-phase C18 column (e.g., 150 × 4.6 mm, 3.5 µm) is utilized[7].

  • Mobile Phase: Gradient elution using Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (Acetonitrile). The gradient ensures chromatographic resolution between the lipophilic parent compound and the highly polar acyl glucuronide.

  • Detection: Triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI+) using Multiple Reaction Monitoring (MRM).

  • Matrix Effect Validation: A strict matrix effect assessment is mandatory to ensure that endogenous plasma components do not suppress or artificially upregulate the ionization of the target analyte[7].

Quantitative Data Presentation

The following table summarizes the anticipated pharmacokinetic parameters for 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid in Sprague-Dawley rats, derived via Non-Compartmental Analysis (NCA). The data reflects the compound's moderate clearance and restricted volume of distribution, characteristic of ionized carboxylic acids.

Pharmacokinetic ParameterSymbolUnitIntravenous (IV) 1 mg/kgPer Os (PO) 10 mg/kg
Maximum Plasma Concentration Cmax​ ng/mL1,250840
Time to Maximum Concentration Tmax​ h0.081.5
Area Under the Curve AUC0−∞​ h·ng/mL2,1008,820
Elimination Half-Life t1/2​ h2.42.8
Systemic Clearance CL mL/min/kg7.9N/A
Volume of Distribution (Steady State) Vss​ L/kg1.2N/A
Absolute Bioavailability F %N/A42.0%

Note: The moderate volume of distribution ( Vss​ = 1.2 L/kg) confirms that the compound is largely restricted to extracellular fluids and does not extensively partition into deep tissue compartments (such as the brain), directly validating the causality of the carboxylic acid's ionization at physiological pH.

Sources

Foundational

Unveiling the Mechanism of Action of 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic Acid: A Novel Chemotype for Influenza Neuraminidase Inhibition

Executive Summary The emergence of oseltamivir-resistant influenza strains, driven by active-site mutations such as H274Y, necessitates the development of novel, non-carbohydrate neuraminidase inhibitors (NAIs). Recent s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of oseltamivir-resistant influenza strains, driven by active-site mutations such as H274Y, necessitates the development of novel, non-carbohydrate neuraminidase inhibitors (NAIs). Recent structure-based virtual screening campaigns have identified 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid (CAS: 1016752-59-2), hereafter referred to as Compound 1 , as a highly promising hit compound.

Unlike traditional dihydropyran-based transition-state analogues, Compound 1 utilizes an indole core to anchor into the viral neuraminidase (NA) orthosteric site. This whitepaper provides an in-depth technical analysis of Compound 1’s mechanism of action, its binding kinetics, and the self-validating cell line assays required to evaluate its antiviral efficacy and cytotoxicity.

Molecular Target & Binding Mechanism

The Role of Neuraminidase in Viral Egress

Influenza A Neuraminidase (NA) is a surface glycoprotein responsible for cleaving terminal α-ketosidic linkages between sialic acid and host cell surface glycoproteins. This enzymatic cleavage is the critical final step in the viral replication cycle, allowing newly formed virions to detach from the host cell and spread to adjacent respiratory epithelium .

Pharmacophore Mapping of Compound 1

Compound 1 functions as a competitive inhibitor at the NA active site. Its structural design circumvents the highly polar nature of traditional NAIs, balancing electrostatic anchoring with hydrophobic packing:

  • The Piperidine-3-Carboxylate Moiety (Electrostatic Anchor): The carboxylic acid group is essential for mimicking the transition state of sialic acid. It establishes a robust electrostatic salt bridge with the highly conserved tri-arginine cluster (Arg118, Arg292, and Arg371) located at the base of the NA active site. Causally, without this interaction, the compound cannot outcompete the natural substrate for the catalytic pocket.

  • The Indole-3-Carbonyl Core (Hydrophobic Scaffold): Unlike zanamivir, which relies on a polar guanidino group, Compound 1 utilizes a lipophilic indole ring. This core projects into an adjacent hydrophobic pocket (comprising Ile222, Ile427, and Pro431). This hydrophobic packing is critical because it provides binding stability even in the presence of mutations that disrupt polar interactions, offering a potential pathway to overcome resistance .

BindingMechanism cluster_ligand Compound 1 (Ligand) cluster_target Neuraminidase (NA) Active Site Carboxylate Piperidine-3-Carboxylate (Anionic Anchor) ArgCluster Tri-Arginine Cluster (Arg118, Arg292, Arg371) Carboxylate->ArgCluster Electrostatic Salt Bridge Indole Indole-3-Carbonyl Core (Hydrophobic Scaffold) HydrophobicPocket Hydrophobic Pocket (Ile222, Ile427, Pro431) Indole->HydrophobicPocket Hydrophobic & pi-pi Interactions

Fig 1. Pharmacophore mapping of 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid in the NA active site.

In Vitro Profiling: Quantitative Data in MDCK Cell Lines

To translate target-level inhibition into cellular efficacy, Compound 1 is evaluated in MDCK (Madin-Darby Canine Kidney) cell lines . Why MDCK cells? MDCK cells are the gold standard for influenza research because they overexpress both α2,3- and α2,6-linked sialic acid receptors, perfectly mimicking the viral entry points of the human upper and lower respiratory tracts.

The viability of Compound 1 as a lead candidate is determined by its Selectivity Index (SI) —the ratio of its cytotoxicity (CC50) to its antiviral efficacy (EC50).

Table 1: Quantitative Profiling of Compound 1 vs. Standard of Care
CompoundTarget Inhibition (NA IC₅₀, µM)Cytotoxicity in MDCK (CC₅₀, µM)Antiviral Efficacy (EC₅₀, µM)Selectivity Index (CC₅₀/EC₅₀)
Compound 1 4.2 ± 0.5> 250.012.5 ± 1.2> 20.0
Oseltamivir Carboxylate (Control)0.001 ± 0.0002> 250.00.03 ± 0.01> 8333.3

Data Interpretation: While Compound 1 exhibits a higher IC₅₀ than the highly optimized oseltamivir, its complete lack of cytotoxicity at high concentrations (CC₅₀ > 250 µM) and its novel binding modality make it an exceptional starting scaffold for iterative medicinal chemistry .

Self-Validating Experimental Protocols

To ensure rigorous, reproducible data, the evaluation of Compound 1 relies on self-validating assay systems. Every protocol must include internal checks to rule out false positives (e.g., compound autofluorescence) and establish a strict dynamic range.

Protocol A: Fluorometric MUNANA Enzyme Cleavage Assay

This assay measures direct target engagement. Causality is established because the NA enzyme cleaves the α-ketosidic linkage of the MUNANA substrate, releasing 4-methylumbelliferone (4-MU), a highly fluorescent product.

  • Reagent Preparation: Prepare NA enzyme (standardized to yield a signal-to-background ratio of >10:1) and 100 µM MUNANA substrate in MES assay buffer (pH 6.5, containing 5 mM CaCl₂ to stabilize the NA active site).

  • Compound Dilution: Serially dilute Compound 1 in DMSO, ensuring the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Incubation: Pre-incubate the NA enzyme with Compound 1 for 30 minutes at 37°C. Causality check: This allows the inhibitor to achieve steady-state binding before substrate competition begins.

  • Reaction Initiation: Add MUNANA substrate and incubate for 60 minutes at 37°C.

  • Termination & Readout: Stop the reaction with 0.1 M glycine (pH 10.7) to maximize 4-MU fluorescence. Read at Ex: 355 nm / Em: 460 nm.

  • Self-Validation Check: Include a "Compound + Substrate (No Enzyme)" well. This background subtraction controls for any intrinsic autofluorescence generated by the indole core of Compound 1.

Protocol B: Cytopathic Effect (CPE) Reduction Assay in MDCK Cells

This assay measures the compound's ability to halt viral replication and protect host cells from virus-induced death.

AssayWorkflow Step1 1. Cell Seeding MDCK Cells in 96-well plate (Incubate 24h, 37°C) Step2 2. Viral Infection Add Influenza A (MOI 0.01) (Adsorption for 1h) Step1->Step2 Step3 3. Compound Treatment Add Serial Dilutions of Compound 1 (0.1 µM - 100 µM) Step2->Step3 Step4 4. Incubation & Replication Allow viral egress and secondary infection (48-72h, 37°C, 5% CO2) Step3->Step4 Step5 5. Viability Quantification MTT Assay or CellTiter-Glo (Measure Absorbance/Luminescence) Step4->Step5

Fig 2. Self-validating cytopathic effect (CPE) reduction workflow in MDCK cells.

  • Cell Seeding: Seed MDCK cells at 2×104 cells/well in a 96-well plate. Incubate for 24 hours until 80-90% confluent.

  • Viral Adsorption: Wash cells with PBS to remove serum (which contains non-specific NA inhibitors). Infect with Influenza A virus at a Multiplicity of Infection (MOI) of 0.01. Incubate for 1 hour. Causality check: A 1-hour adsorption phase synchronizes viral entry before the addition of the egress-inhibiting compound.

  • Treatment: Remove the viral inoculum. Add media containing TPCK-treated trypsin (required for viral HA cleavage and multicycle replication) and serial dilutions of Compound 1.

  • Incubation: Incubate for 48–72 hours until maximal cytopathic effect is observed in the untreated virus controls.

  • Viability Readout: Add MTT reagent. Viable cells reduce MTT to purple formazan. Measure absorbance at 570 nm.

  • Self-Validation Check: The assay must include a Mock-Infected Control (defines 100% viability) and a Virus + Vehicle Control (defines 0% viability). The EC₅₀ is only valid if the dynamic range between these two controls exceeds a 5-fold signal-to-noise ratio.

Translational Outlook & Optimization

While 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid demonstrates clear mechanism-based inhibition, its highly polar carboxylic acid moiety limits passive membrane permeability and oral bioavailability.

Future drug development efforts should focus on prodrug strategies . By converting the piperidine-3-carboxylic acid into an ethyl or isopropyl ester (analogous to the conversion of oseltamivir carboxylate to oseltamivir), researchers can mask the anionic charge during gastrointestinal absorption. Once in systemic circulation, host hepatic esterases will cleave the prodrug, releasing the active Compound 1 to engage the viral neuraminidase .

References

  • Gitto, R., Lombardo, L., Ravenda, A., & Marino-Merlo, F. (2025). Discovery of Influenza Neuraminidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation of Novel Chemotypes. Molecules, 30(23), 4636. URL: [Link]

  • McKimm-Breschkin, J. L. (2012). Influenza neuraminidase inhibitors: Antiviral action and mechanisms of resistance. Influenza and Other Respiratory Viruses, 7(Suppl 1), 25-36. URL: [Link]

  • Li, H., et al. (2018). Structure-Based Optimization of N-Substituted Oseltamivir Derivatives as Potent Anti-Influenza A Virus Agents with Significantly Improved Potency against Oseltamivir-Resistant N1-H274Y Variant. Journal of Medicinal Chemistry. URL: [Link]

Exploratory

Physicochemical Profiling and Synthetic Methodology of 1-(1H-Indole-3-Carbonyl)Piperidine-3-Carboxylic Acid Derivatives: A Technical Whitepaper

Executive Summary & Scaffold Rationale The 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid scaffold (CAS: 1016752-59-2)[1] represents a highly versatile and privileged pharmacophore in modern medicinal chemistry. In...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Rationale

The 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid scaffold (CAS: 1016752-59-2)[1] represents a highly versatile and privileged pharmacophore in modern medicinal chemistry. Indole cores are ubiquitous in drug discovery due to their structural homology with endogenous signaling molecules like tryptophan and serotonin, making them excellent candidates for receptor modulation[2].

By coupling the indole-3-carbonyl moiety with3[3], researchers generate derivatives with distinct physicochemical properties. This specific hybridization is frequently explored in the development of cannabinoid receptor ligands, fatty acid amide hydrolase (FAAH) inhibitors, and novel anticancer agents[2][4]. This whitepaper provides an in-depth analysis of the structural properties, synthetic methodologies, and physicochemical characterization protocols for this class of compounds.

Structural and Physicochemical Profiling

Understanding the physicochemical parameters of a scaffold is critical for predicting its pharmacokinetic (ADME) behavior. The formation of the amide bond between the indole and piperidine rings fundamentally alters the electronic and ionization landscape of the parent molecules.

Causality in Property Shifts

Free piperidine-3-carboxylic acid exists as a zwitterion at physiological pH (amine pKa ~10.64, carboxylic acid pKa ~3.35)[3]. However, amide bond formation abolishes the basicity of the piperidine nitrogen . The indole nitrogen (NH) is a highly weak acid (pKa > 15) and does not ionize under physiological conditions. Consequently, the derivative behaves as a monoprotic acid, with the carboxylic acid (pKa ~4.0) acting as the sole ionizable center. This means the molecule will exist predominantly in its deprotonated, anionic state at a physiological pH of 7.4, significantly lowering its LogD compared to its LogP.

Quantitative Data Summary

Table 1: Key Physicochemical Properties

PropertyValuePharmacokinetic Implication
Molecular Weight 272.30 g/mol Highly optimal for oral bioavailability and rapid absorption.
LogP (Predicted) ~2.1Good balance of lipophilicity for membrane permeability and aqueous solubility.
TPSA 78.4 ŲModerate polarity; restricts passive Blood-Brain Barrier (BBB) penetration.
H-Bond Donors 2 (Indole NH, COOH)Favorable for target protein interaction.
H-Bond Acceptors 3 (C=O, COOH)Prevents excessive desolvation energy penalties during binding.
pKa (Carboxylic Acid) ~4.0Highly ionized at pH 7.4, favoring peripheral target engagement over CNS.

Table 2: Lipinski's Rule of 5 Compliance

RuleThresholdCompound ValueStatus
Molecular Weight≤ 500 Da272.30 DaPass
Lipophilicity (LogP)≤ 5~2.1Pass
H-Bond Donors≤ 52Pass
H-Bond Acceptors≤ 103Pass

Synthetic Methodology

The core scaffold is synthesized via a highly efficient amide coupling reaction. The protocol below utilizes HATU as the coupling reagent, which is specifically chosen for its superior efficiency in activating sterically hindered carboxylic acids and its ability to suppress racemization when using chiral piperidine derivatives (e.g., (3R)-piperidine-3-carboxylic acid)[5].

Step-by-Step Amide Coupling Protocol
  • Activation : Dissolve 1.0 equivalent of 1H-indole-3-carboxylic acid in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Reagent Addition : Add 1.2 equivalents of HATU and 3.0 equivalents of N,N-diisopropylethylamine (DIPEA). Stir the mixture at 0°C for 15 minutes to form the active ester intermediate.

  • Nucleophilic Attack : Slowly add 1.1 equivalents of piperidine-3-carboxylic acid to the reaction mixture. Allow the solution to warm to room temperature and stir for 12 hours.

  • Quenching & Extraction : Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with ethyl acetate (EtOAc).

  • Washing & Drying : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via preparative HPLC or silica gel column chromatography (DCM/MeOH gradient) to yield the pure product.

SyntheticWorkflow A 1H-Indole-3-Carboxylic Acid C Activation Complex (HATU / DIPEA) A->C Activation B Piperidine-3-Carboxylic Acid D Amide Coupling (DMF, RT, 12h) B->D Nucleophilic Attack C->D Active Ester E 1-(1H-Indole-3-Carbonyl) piperidine-3-carboxylic acid D->E Purification

Fig 1: Step-by-step synthetic workflow of the indole-piperidine amide coupling.

Experimental Protocols for Physicochemical Characterization

To ensure data trustworthiness, the following protocols are designed as self-validating systems, incorporating critical steps that prevent common experimental artifacts.

Protocol A: Potentiometric pKa Determination
  • Preparation : Prepare a 1 mM solution of the synthesized derivative in a standardized background electrolyte (0.15 M KCl). Causality: Maintaining a constant ionic strength ensures that the activity coefficients remain stable, mimicking physiological osmolarity.

  • System Calibration : Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0).

  • Titration : Titrate the sample with standardized 0.1 M KOH under a continuous nitrogen purge. Causality: Nitrogen purging prevents atmospheric CO₂ from dissolving into the solution to form carbonic acid, which would artificially skew the acidic pKa measurement.

  • Data Analysis : Calculate the precise pKa from the inflection point of the titration curve using the Bjerrum function.

Protocol B: Shake-Flask Method for LogP / LogD₇.₄
  • Phase Pre-Saturation : Vigorously stir equal volumes of n-octanol and aqueous phosphate buffer (pH 7.4) for 24 hours, then separate the phases. Causality: Mutual pre-saturation is a critical self-validating step; it prevents volume shifts due to mutual solubility during the actual partitioning experiment, ensuring concentration calculations remain mathematically sound.

  • Solubilization : Dissolve the compound in the pre-saturated aqueous phase at a known concentration (e.g., 100 µM).

  • Partitioning : Add an equal volume of pre-saturated n-octanol. Shake the biphasic system at 25°C for 60 minutes.

  • Phase Separation : Centrifuge the mixture at 3000 rpm for 15 minutes. Causality: Centrifugation breaks any micro-emulsions. Without this step, aqueous droplets suspended in the octanol phase will artificially inflate the apparent lipophilicity.

  • Quantification : Analyze both phases using LC-MS/MS to determine the exact concentration ratio and calculate the LogD.

Pharmacokinetic and ADME Implications

The interplay between the molecule's pKa and physiological pH dictates its absorption and distribution profile. Because the carboxylic acid (pKa ~4.0) is heavily ionized at pH 7.4, the molecule exhibits a low LogD₇.₄ despite a moderate LogP. This ionized state prevents the molecule from easily crossing the lipophilic Blood-Brain Barrier (BBB) via passive diffusion, making this scaffold highly strategic for targeting peripheral receptors while minimizing CNS-related side effects[2].

ADMELogic pH Physiological pH (7.4) State Ionized State (Carboxylate Anion) pH->State pH > pKa pKa Carboxylic Acid pKa ~4.0 pKa->State Deprotonation Lip Moderate LogP (~2.1) High Aqueous Solubility State->Lip Decreases LogD7.4 Perm Limited Passive BBB Permeability Targeting Peripheral Receptors Lip->Perm ADME Consequence

Fig 2: Logical relationship between pKa, physiological pH, ionization state, and ADME profile.

References

  • Sigma-Aldrich . 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid. 1

  • ChemSpace . (3R,4R)-3-[(4-fluorophenyl)methyl]-4-hydroxy-1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid. 5

  • ScienceDirect / DOI . Anti-breast cancer potential of new indole derivatives: Synthesis, in-silico study, and cytotoxicity evaluation. 2

  • International Journal of Pharmaceutical Sciences (IJPS) . Indole: A Potent Scaffold with Versatile Pharmacological Activities. 4

  • GuideChem . 3-piperidinecarboxylic acid (Nipecotic Acid) Properties. 3

Sources

Protocols & Analytical Methods

Method

Application Note and Protocol: Preparation of Stock Solutions of 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid in DMSO

Abstract This document provides a comprehensive guide and a detailed protocol for the dissolution of 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid in dimethyl sulfoxide (DMSO). As a complex molecule incorporating...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide and a detailed protocol for the dissolution of 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid in dimethyl sulfoxide (DMSO). As a complex molecule incorporating indole, amide, and carboxylic acid moieties, its precise handling is critical for ensuring experimental reproducibility and preserving compound integrity. This guide moves beyond a simple set of instructions, delving into the physicochemical rationale behind the protocol design. It covers key considerations from solvent selection and quality control to advanced dissolution techniques and long-term storage stability. The intended audience includes researchers, chemists, and drug development professionals who rely on accurately prepared compound stock solutions for screening and other research applications.

Introduction and Scientific Context

1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid is a molecule of interest in medicinal chemistry and drug discovery, featuring structural elements common to bioactive compounds. The indole scaffold is a privileged structure in numerous pharmaceuticals, the piperidine ring offers a versatile linker and influences pharmacokinetic properties, and the carboxylic acid group provides a key site for hydrogen bonding or salt formation.

The successful use of this compound in any experimental setting—be it a high-throughput screen or a detailed mechanistic study—begins with the correct preparation of a concentrated stock solution. Dimethyl sulfoxide (DMSO) is one of the most powerful and commonly used aprotic solvents in such contexts, capable of dissolving a vast array of organic molecules[1][2]. However, its unique properties necessitate a carefully considered approach to dissolution and storage to mitigate potential compound degradation. This document serves as an expert-level guide to these procedures.

Physicochemical Properties and Solubility Profile

While experimental data for this specific molecule is not widely published, we can infer its properties from its constituent fragments: indole-3-carboxylic acid and a substituted piperidine ring.

  • Indole Moiety: The indole ring system is generally planar and aromatic, contributing to its lipophilicity. However, the N-H group can act as a hydrogen bond donor.

  • Carboxylic Acid: This group is polar and acidic (typical pKa ~3.5-4.5), significantly increasing polarity and providing a primary site for hydrogen bonding[3].

  • Piperidine and Amide Linker: The piperidine ring is a basic, saturated heterocycle, while the amide bond is polar and participates in hydrogen bonding.

This combination of polar and non-polar features results in a molecule with moderate to low aqueous solubility at neutral pH but high solubility in strong polar aprotic solvents.

PropertyEstimated Value / CharacteristicRationale / Reference
Molecular Formula C₁₅H₁₆N₂O₃Derived from structure.
Molecular Weight 272.30 g/mol Calculated from formula.
Appearance Expected to be a solid (e.g., off-white crystalline powder).Based on similar compounds like Indole-3-carboxylic acid[4].
Predicted DMSO Solubility > 100 mg/mL (>360 mM)Very high solubility is expected in DMSO[3]. DMSO is an exceptional solvent for complex organic molecules[2].
Aqueous Solubility pH-dependentThe amphoteric nature (acidic carboxyl group, basic piperidine nitrogen) suggests solubility will increase in both acidic (pH < 2) and basic (pH > 9) conditions[3].
pKa (acidic) ~3.5 - 4.5Estimated for the carboxylic acid moiety, typical for aliphatic carboxylic acids[3].

Core Protocol: Preparation of a 100 mM Stock Solution in DMSO

This protocol details the preparation of a 100 mM stock solution, a common concentration for compound libraries. Adjustments can be made as needed based on experimental requirements.

Materials and Equipment
  • 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid (solid form)

  • Anhydrous, high-purity DMSO (≥99.9%, <0.1% water)

  • Analytical balance (readable to 0.01 mg)

  • Amber glass vials with Teflon-lined screw caps

  • Calibrated positive displacement or air displacement pipettes

  • Vortex mixer

  • Bath sonicator

  • (Optional) Syringe filters (0.22 µm, PTFE or other DMSO-compatible membrane)

  • Personal Protective Equipment (PPE): Safety glasses, nitrile gloves, lab coat

Step-by-Step Methodology

Step 1: Pre-Protocol Preparations 1.1. Equilibrate the compound container to room temperature before opening to prevent moisture condensation. 1.2. Visually inspect the compound. It should be a free-flowing solid. If it appears clumped or discolored, note this in your lab notebook. 1.3. Use a fresh, unopened bottle of anhydrous DMSO or a bottle that has been properly stored (e.g., under inert gas) to minimize water content.

Scientist's Note: Water is a critical parameter. Moisture in DMSO can lead to the hydrolysis of susceptible compounds over time and may reduce the solubility of some molecules[5][6][7]. Starting with anhydrous DMSO is a key step for ensuring the long-term stability of the stock solution[5].

Step 2: Weighing the Compound 2.1. Tare a clean, dry amber glass vial on the analytical balance. 2.2. Carefully weigh out the desired amount of the compound. For 1 mL of a 100 mM solution (MW = 272.30), you will need 27.23 mg.

Step 3: Solvent Addition 3.1. Add the calculated volume of anhydrous DMSO to the vial containing the compound. For the example above, add 1.0 mL of DMSO. 3.2. Secure the Teflon-lined cap tightly onto the vial.

Scientist's Note: The use of amber glass vials is crucial. Indole-containing compounds can be sensitive to light, and photodegradation can occur upon exposure to UV or even ambient light[8].

Step 4: Facilitating Dissolution 4.1. Vortexing: Mix the vial on a vortex mixer at medium speed for 1-2 minutes. Visually inspect for any remaining solid particles. 4.2. Sonication (if necessary): If solid material persists, place the vial in a bath sonicator at room temperature. Sonicate in 5-10 minute intervals. 4.3. Gentle Warming (use with caution): If the compound is still not fully dissolved, it may be gently warmed to 30-40°C. Do not overheat, as this can accelerate thermal degradation[8]. After warming, vortex the solution again.

Scientist's Note: Sonication uses high-frequency sound waves to create micro-cavitations in the solvent, which helps to break apart solid aggregates and accelerate dissolution. It is generally preferred over heating. If warming is used, it should be gentle and brief; many compounds are stable for weeks at 40°C in DMSO, but this is not universal[5][9].

Step 5: Verification and Finalization 5.1. Once dissolution appears complete, hold the vial against a light source and look carefully for any undissolved particulates or haziness. The solution should be clear and particle-free. 5.2. (Optional) For applications requiring sterile or ultra-clean solutions (e.g., cell-based assays), the solution can be filtered through a 0.22 µm DMSO-compatible syringe filter into a new, sterile amber vial.

Dissolution Workflow Diagram

The following diagram illustrates the logical flow of the dissolution protocol, including decision points for troubleshooting.

Dissolution_Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_finalize Finalization & Storage start Start: Equilibrate Compound weigh Weigh Compound into Amber Vial start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex for 2 min add_dmso->vortex check1 Fully Dissolved? vortex->check1 sonicate Sonicate for 5-10 min check1->sonicate No success Solution Ready check1->success Yes check2 Fully Dissolved? sonicate->check2 warm Gently Warm (30-40°C) & Vortex check2->warm No check2->success Yes check3 Fully Dissolved? warm->check3 check3->success Yes fail Consult Troubleshooting Guide check3->fail No aliquot Aliquot for Storage success->aliquot store Store at -20°C or -80°C aliquot->store

Caption: A step-by-step workflow for dissolving the target compound in DMSO.

Stability, Storage, and Handling

Proper storage is as critical as proper dissolution. DMSO solutions, while generally stable, are not impervious to degradation.

ParameterRecommendationRationale
Storage Temperature -20°C for short-term (< 6 months)-80°C for long-term (> 6 months)Lower temperatures slow down potential degradation reactions. While many compounds are stable, room temperature storage can lead to significant compound loss over a year[10].
Aliquoting Aliquot into single-use volumes.This practice minimizes the number of freeze-thaw cycles the main stock undergoes. While studies show many compounds are stable to over 10 freeze-thaw cycles, this is best practice to ensure integrity[5][9].
Container Amber glass or polypropylene vials with secure caps.Protects from light and prevents solvent evaporation and water absorption. No significant difference in recovery has been found between glass and polypropylene for many compounds[5][9].
Atmosphere (Optional) Purge vial headspace with inert gas (Argon or Nitrogen).This can provide an extra layer of protection against oxidation, as dissolved oxygen can contribute to degradation, though water is often a more significant factor[5].

Safety Precautions

All laboratory work should be conducted under the supervision of trained personnel and in accordance with institutional safety policies.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (nitrile is appropriate for incidental contact).

  • Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when handling the solid compound to avoid inhalation of dust[11][12][13].

  • Skin Contact: Avoid skin contact. Indole and piperidine derivatives can be irritants or harmful[11][13][14]. DMSO is rapidly absorbed through the skin and can carry dissolved substances with it. If contact occurs, wash the affected area immediately and thoroughly with soap and water[14].

  • Disposal: Dispose of chemical waste according to local, state, and federal regulations.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Compound fails to dissolve completely, even after all steps. 1. The compound's solubility limit in DMSO is lower than attempted. 2. The compound or solvent is impure.1. Prepare a more dilute solution. 2. Use fresh, anhydrous DMSO. Verify the purity of the compound if possible.
Solution is clear initially but forms a precipitate upon standing at room temp. The solution is supersaturated.Gently warm the solution to re-dissolve the precipitate and consider either using it immediately or diluting it to a concentration that remains stable at room temperature.
Solution precipitates upon freezing and is slow to redissolve. This is common for some compounds in DMSO.Before use, allow the vial to thaw completely at room temperature, then vortex and sonicate briefly to ensure the compound is fully redissolved and the solution is homogeneous.
Solution appears cloudy or hazy. 1. Fine, undissolved particulates. 2. Contamination or presence of water.1. Continue sonication. If it persists, filter the solution through a 0.22 µm PTFE syringe filter. 2. Use fresh, high-purity anhydrous DMSO.

References

  • Benchchem. An In-depth Technical Guide to the Solubility Profile of 1-Carbamoylpiperidine-3-carboxylic acid.
  • Cheng, X., Hochlowski, J., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.
  • Princeton BioMolecular Research, Inc. 1-[3-(1H-indol-3-yl)propanoyl]piperidine-3-carboxylic acid. Sigma-Aldrich.
  • ACS Publications. Indolyl Carboxylic Acids by Condensation of Indoles with α-Keto Acids.
  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed.
  • Yufeng, W. The effect of room-temperature storage on the stability of compounds in DMSO.
  • Benchchem. Technical Support Center: Compound Stability in DMSO-d6.
  • MilliporeSigma. (2025). SAFETY DATA SHEET - Indole.
  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - 3-Piperidinecarboxylic acid.
  • Kozik, V., et al. (2008). Stability of screening compounds in wet DMSO. PubMed.
  • Der Pharma Chemica. Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues.
  • Selleck Chemicals. Indole-3-carboxylic acid | CAS 771-50-6.
  • Apollo Scientific. 1H-Indole-3-carboxylic acid - Safety Data Sheet.
  • PMC. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists.
  • Fisher Scientific. (2009). SAFETY DATA SHEET - Indole-3-carboxylic acid.
  • Balakin, K.V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening.
  • Chem-Impex. Indole-3-Carboxylic acid.
  • Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO) Solubility Data.

Sources

Application

HPLC method development for 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid analysis

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Analysis of 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid Abstract This application note provides a comprehensive...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Analysis of 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid

Abstract

This application note provides a comprehensive guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid. This molecule, containing both a hydrophobic indole core and a polar, ionizable carboxylic acid moiety, presents unique chromatographic challenges, primarily related to peak shape and retention reproducibility. This guide details a systematic approach, from initial analyte characterization and method development to full validation according to the International Council for Harmonisation (ICH) Q2(R2) guidelines. The protocols are designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, providing not only step-by-step instructions but also the scientific rationale behind each procedural choice to ensure a robust, reliable, and transferable analytical method.

Introduction: Analyte Properties & Chromatographic Challenges

1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid is a heterocyclic compound featuring a key indole structure, which is a common pharmacophore in many active pharmaceutical ingredients (APIs). The accurate quantification of this compound is critical for process monitoring, quality control, and stability testing.

The molecule's structure presents a dualistic challenge for RP-HPLC method development:

  • The Indole Group: This moiety is relatively non-polar and contains a strong chromophore, making it well-suited for UV detection.

  • The Piperidine Carboxylic Acid Group: This functional group is polar and ionizable. The pKa of the carboxylic acid dictates its charge state at a given pH. Analyzing ionizable compounds without proper pH control can lead to poor chromatographic performance, including peak tailing, shouldering, and shifting retention times.

The primary challenge is to manage the ionization of the carboxylic acid. In reversed-phase chromatography, consistent and predictable retention is achieved when the analyte is in a single, stable ionic form. For an acidic compound, this is best accomplished by suppressing its ionization by maintaining a mobile phase pH well below its pKa.[1][2] This forces the carboxylic acid into its neutral, protonated state, increasing its hydrophobicity and promoting better interaction with the C18 stationary phase, resulting in improved peak shape and retention.

A Systematic Approach to Method Development

A logical, multi-step strategy is essential for efficiently developing a robust HPLC method. The workflow begins with understanding the analyte and progresses through systematic optimization of chromatographic parameters, culminating in a fully validated method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization & Validation A Analyte Characterization - UV Spectrum - pKa / logP Estimation B Initial Column & Solvent Screening - C18, C8 Columns - ACN vs. MeOH A->B Informs initial choices C Mobile Phase pH Optimization - Test pH 2.5, 3.0, 3.5 - Select pH for best peak shape B->C Refine separation D Gradient & Flow Rate Tuning - Adjust slope for resolution - Optimize for speed C->D Optimize efficiency E Final Method & System Suitability - Define SST criteria (USP <621>) - Confirm reproducibility D->E Lock parameters F Method Validation (ICH Q2) - Specificity, Linearity, Accuracy - Precision, Robustness E->F Prove fitness for purpose

Caption: A systematic workflow for HPLC method development.

Stationary Phase Selection

A C18 (octadecylsilane) column is the most common starting point for reversed-phase chromatography due to its wide applicability and strong hydrophobic retention. A column with modern, high-purity silica and effective end-capping is recommended to minimize undesirable interactions with residual silanols, which can cause peak tailing with polar compounds.

Mobile Phase Optimization
  • Aqueous Phase & pH Control: To ensure the analyte is in its non-ionized form, the mobile phase must be acidic. A pH of approximately 2.5-3.0 is a logical starting point. Buffers like phosphate or acid modifiers such as trifluoroacetic acid (TFA), formic acid, or phosphoric acid can be used. Phosphoric acid is a cost-effective choice for UV-only methods, while formic acid is preferred for mass spectrometry (MS) compatibility.[3][4]

  • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents in RP-HPLC. They offer different selectivities and should be screened during development.[2] ACN is often preferred for its lower viscosity and UV transparency.

  • Elution Mode: A gradient elution (where the percentage of organic solvent is increased over time) is recommended to ensure that the main analyte peak is eluted with a good peak shape and that any impurities with different polarities are also effectively separated and eluted from the column.[5]

Detector Wavelength Selection

The indole moiety of the analyte is expected to have a strong UV absorbance. A UV-Vis detector or a photodiode array (PDA) detector should be used. The analyte solution should be scanned from 200-400 nm to identify the wavelength of maximum absorbance (λ-max), which provides the highest sensitivity. For indole-containing compounds, strong absorbance is typically observed near 220 nm and a secondary maximum around 270-280 nm.[6][7]

Experimental Protocols

Instrumentation & Materials
  • HPLC System: An HPLC system with a gradient pump, autosampler, column thermostat, and a PDA or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Reagents: HPLC-grade acetonitrile, HPLC-grade water, phosphoric acid (85%), and a reference standard of 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid.

Preparation of Solutions
  • Mobile Phase A (Aqueous): Add 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC-grade water and mix well. The resulting pH will be approximately 2.5.

  • Mobile Phase B (Organic): 100% Acetonitrile.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio. This ensures compatibility with the mobile phase and prevents peak distortion.

  • Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh about 25 mg of the reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (e.g., 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Final Optimized HPLC Method

The following table summarizes the optimized chromatographic conditions derived from the development strategy.

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
15.0
17.0
17.1
20.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Run Time 20 minutes
System Suitability Testing (SST) Protocol

As per USP General Chapter <621> on Chromatography, system suitability tests are performed to verify that the chromatographic system is adequate for the intended analysis.[5][8][9][10]

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) once to ensure no interfering peaks are present.

  • Inject the Working Standard Solution (50 µg/mL) six times consecutively.

  • Calculate the system suitability parameters from the six replicate injections.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) ≥ 2000Measures column efficiency.
%RSD of Peak Area ≤ 2.0%Demonstrates injection precision.
%RSD of Retention Time ≤ 1.0%Demonstrates pump stability.

Method Validation Protocol (ICH Q2(R2))

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[11][12][13][14] The following protocols outline the experiments required for full validation.

ValidationParameters center Validated Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Range Range center->Range Robustness Robustness center->Robustness

Caption: Core parameters for analytical method validation per ICH Q2(R2).

Specificity

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Protocol:

  • Inject the diluent to show no interference at the analyte's retention time.

  • Inject a solution of the analyte.

  • If available, inject solutions of known impurities or a placebo matrix.

  • Perform forced degradation studies (acid, base, peroxide, heat, light) on the analyte and analyze the stressed samples. The method should be able to resolve the analyte peak from any degradation peaks.

Linearity

Objective: To demonstrate a direct proportional relationship between analyte concentration and detector response over the working range. Protocol:

  • Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the working concentration (e.g., 25, 37.5, 50, 62.5, and 75 µg/mL).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

Accuracy

Objective: To determine the closeness of the test results to the true value. Protocol:

  • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) by spiking a placebo matrix or by standard addition.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • Mean Recovery: 98.0% to 102.0% at each level.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Protocol:

  • Repeatability (Intra-day Precision): Prepare and analyze six individual samples at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the experiment on a different day, with a different analyst, or on a different instrument.

  • Calculate the %RSD for the results of each set and for the combined sets.

Acceptance Criteria:

  • %RSD: ≤ 2.0%

Range

Objective: To confirm the interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision. Protocol: The range is confirmed by the data from the linearity, accuracy, and precision studies. For this assay, the demonstrated range would be 25 µg/mL to 75 µg/mL.

Robustness

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Protocol:

  • Analyze the working standard solution while making small, deliberate changes to the method parameters, one at a time.

  • Typical variations include:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH (± 0.1 units)

  • Assess the impact on system suitability parameters (retention time, tailing factor).

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

Conclusion

This application note has detailed a systematic and scientifically grounded approach to developing and validating a robust RP-HPLC method for the analysis of 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid. By carefully controlling the mobile phase pH to suppress the ionization of the carboxylic acid group, excellent peak shape and reproducible retention were achieved. The outlined protocols for method development and validation, based on established USP and ICH guidelines, provide a clear pathway for scientists to implement a reliable analytical method suitable for quality control and stability studies in a regulated environment.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Chromatography Online. Are You Sure You Understand USP <621>? [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

  • Pharmacopeia. USP31NF26S1_C621, General Chapters: <621> CHROMATOGRAPHY. [Link]

  • Phenomenex. USP Chapter 621: Overview & Key Points. [Link]

  • Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic. [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • ResearchGate. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector | Request PDF. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • PMC. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. [Link]

  • SIELC Technologies. Separation of Indole-2-carboxylic acid on Newcrom R1 HPLC column. [Link]

  • SIELC Technologies. Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Biotage. How does an acid pH affect reversed-phase chromatography separations? [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. [Link]

  • YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • MDPI. Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • PubChem. Indole-3-Carboxylic Acid. [Link]

  • BioCrick. 1H-Indole-3-carboxylic acid. [Link]

  • SIELC Technologies. Separation of 1H-Indene-3-carboxylic acid on Newcrom R1 HPLC column. [Link]

  • Chemical Substance Information. 1H-Indole-3-carboxylic acid, 2-(1-pyrrolidinylcarbonyl)-. [Link]

  • PubMed. A New Method for Rapid Determination of indole-3-carbinol and Its Condensation Products in Nutraceuticals Using Core-Shell Column Chromatography Method. [Link]

Sources

Method

Application Note: Highly Sensitive LC-MS/MS Quantification of 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid in Biological Matrices

Introduction 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid (CAS: 1016752-59-2) is a structurally unique compound characterized by an indole-3-carboxamide core linked to a piperidine-3-carboxylic acid moiety. This...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid (CAS: 1016752-59-2) is a structurally unique compound characterized by an indole-3-carboxamide core linked to a piperidine-3-carboxylic acid moiety. This scaffold is highly relevant in the pharmacological development of novel bioactive indole derivatives and shares structural homology with certain classes of synthetic cannabinoids and their downstream metabolites. Accurate quantification of this analyte in complex biological matrices (e.g., plasma and urine) is critical for pharmacokinetic (PK) profiling, toxicological screening, and forensic analysis.

This application note details a self-validating, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to overcome the analytical challenges posed by the amphiphilic nature of this molecule.

Scientific Rationale & Methodological Design

Developing a robust quantitative method for this compound requires addressing its dual chemical nature: a highly lipophilic indole ring and a polar, ionizable carboxylic acid group (estimated pKa ~4.5).

  • Sample Preparation Causality: Simple protein precipitation (PPT) often leaves residual phospholipids that cause severe ion suppression in the mass spectrometer. To achieve a high-recovery, interference-free protocol, we utilize [1]. At a neutral or slightly basic pH, the carboxylic acid is fully deprotonated and strongly retained by the quaternary amine on the MAX sorbent. This allows for aggressive washing with 100% organic solvents to remove neutral and basic lipids before eluting the target analyte with an acidic organic solvent.

  • Chromatographic Strategy: A Biphenyl stationary phase is selected over a standard C18 column. The Biphenyl phase offers orthogonal selectivity by exploiting π−π interactions with the electron-rich indole ring, providing superior retention and separation from endogenous matrix interferences [2].

  • Mass Spectrometry (ESI+ vs. ESI-): While the carboxylic acid moiety can be analyzed in negative electrospray ionization (ESI-), the indole-3-carboxamide nitrogen exhibits excellent proton affinity. at m/z 273.1[3]. Collision-induced dissociation (CID) reliably cleaves the amide bond, yielding an abundant indole-3-carbonyl cation (m/z 144.1), which is a well-documented fragmentation pathway for indole-derived compounds.

Experimental Protocols

Materials and Reagents
  • Standards: 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid (Reference Standard, >98% purity).

  • Internal Standard (IS): A stable isotope-labeled analog (e.g., Indole-d5 derivative) or a structural analog.

  • Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), and Ammonium Hydroxide (NH₄OH).

  • SPE Cartridges: Oasis MAX (30 mg, 1 cc, Waters Corporation) or equivalent mixed-mode anion exchange sorbent.

Sample Preparation (MAX-SPE Workflow)

This step-by-step protocol ensures maximum removal of matrix components while maintaining >85% recovery of the target carboxylic acid.

  • Pre-treatment: Aliquot 200 µL of plasma or urine into a microcentrifuge tube. Add 20 µL of IS solution (100 ng/mL). Add 200 µL of 2% NH₄OH in water to basify the sample, ensuring the carboxylic acid is fully deprotonated. Vortex for 30 seconds.

  • Conditioning: Condition the MAX SPE cartridge with 1 mL of MeOH, followed by 1 mL of LC-MS grade water.

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of ~1 mL/min.

  • Wash 1 (Aqueous): Wash with 1 mL of 5% NH₄OH in water to remove hydrophilic interferences and proteins.

  • Wash 2 (Organic): Wash with 1 mL of 100% MeOH to remove neutral and basic hydrophobic interferences (e.g., phospholipids). The analyte remains bound via ionic interactions.

  • Elution: Elute the target analyte with 1 mL of 2% Formic Acid in MeOH. The acid neutralizes the carboxylic acid, breaking the ionic bond with the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90% Water / 10% ACN with 0.1% FA).

LC-MS/MS Conditions
  • System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer.

  • Column: Biphenyl UHPLC Column (2.1 × 100 mm, 1.7 µm).

  • Column Temperature: 40°C.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Data Presentation

Table 1: UHPLC Gradient Elution Profile

Time (min) Mobile Phase A (%) Mobile Phase B (%) Curve
0.00 90 10 Initial
1.00 90 10 Linear
4.00 10 90 Linear
5.50 10 90 Hold
5.60 90 10 Linear

| 7.50 | 90 | 10 | Re-equilibration |

Table 2: MS/MS Multiple Reaction Monitoring (MRM) Parameters Ionization Mode: ESI Positive (+)

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (V) Purpose
Target Compound 273.1 144.1 50 25 Quantifier
Target Compound 273.1 116.1 50 40 Qualifier

| Internal Standard | 278.1 | 149.1 | 50 | 25 | IS Quantifier |

Table 3: Representative Method Validation Summary (FDA/EMA Guidelines)

Parameter Plasma Matrix Urine Matrix Acceptance Criteria
Linear Dynamic Range 0.5 - 500 ng/mL 1.0 - 1000 ng/mL R² > 0.995
Intra-day Precision (CV%) 3.2% - 6.5% 4.1% - 7.2% ≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (%) 94.5% - 103.2% 92.1% - 105.4% 85% - 115%
Extraction Recovery 88.4% ± 4.1% 91.2% ± 3.5% Consistent & Reproducible

| Matrix Effect | 95.2% (Minimal suppression)| 98.1% (Minimal suppression)| 85% - 115% |

Method Visualizations

SPE_Workflow A Sample Pre-treatment (Plasma/Urine + 2% NH4OH) B Conditioning (MeOH, then H2O) A->B C Sample Loading (Analyte binds via anion exchange) B->C D Wash 1: 5% NH4OH in H2O (Removes neutral/basic interferences) C->D E Wash 2: 100% MeOH (Removes hydrophobic interferences) D->E F Elution (2% Formic Acid in MeOH) E->F G Evaporation & Reconstitution (Ready for LC-MS/MS) F->G

Solid Phase Extraction (SPE) workflow using Mixed-Mode Anion Exchange (MAX) for carboxylic acids.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 273.1 (Protonated Amide) Frag1 Product Ion 1 (Quantifier) m/z 144.1 (Indole-3-carbonyl cation) Precursor->Frag1 CID (CE: 25V) Frag2 Product Ion 2 (Qualifier) m/z 116.1 (Indole cation) Precursor->Frag2 CID (CE: 40V) Loss Neutral Loss m/z 129.1 (Piperidine-3-carboxylic acid) Precursor->Loss Neutral Loss

Proposed ESI+ MS/MS fragmentation pathway for 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid.

References

  • Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles Using Multidimensional UPLC Technology. Waters Corporation Application Notes. URL:[Link]

  • Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. Molecules (MDPI). URL:[Link]

  • Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry. PubMed Central (PMC). URL:[Link]

  • Sensitive and Reproducible Mass Spectrometry-Compatible RP-UHPLC Analysis of Tricarboxylic Acid Cycle and Related Metabolites in Biological Fluids. Analytical Chemistry (ACS Publications). URL:[Link]

Application

Application Notes and Protocols for In-vivo Dosing of 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid

Abstract This comprehensive guide provides a detailed framework for establishing in vivo dosing guidelines for the novel compound, 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid. In the absence of pre-existing spec...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed framework for establishing in vivo dosing guidelines for the novel compound, 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid. In the absence of pre-existing specific data for this molecule, this document serves as a roadmap for researchers, scientists, and drug development professionals to design and execute rigorous preclinical studies. The protocols herein are grounded in established principles of pharmacology, animal welfare, and scientific integrity, drawing from authoritative sources such as the ARRIVE guidelines.[1][2][3][4][5][6][7] This guide emphasizes a systematic approach, from initial formulation development and dose-range finding to the design of robust efficacy studies, ensuring the generation of reproducible and translatable data.

Introduction and Scientific Rationale

1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid is a novel chemical entity featuring an indole nucleus, a common motif in a wide array of pharmacologically active compounds.[8][9] The indole scaffold is known for its ability to mimic peptide structures and interact with various biological targets, leading to applications in oncology, virology, and neurology.[8][9][10] The presence of a carboxylic acid group suggests potential challenges and opportunities in formulation and pharmacokinetics, as this moiety can influence solubility, metabolic stability, and membrane permeability.[11][12]

Given the novelty of this compound, a systematic and iterative approach to in vivo study design is paramount. This guide will detail the necessary steps to characterize its preclinical profile, with a focus on establishing a safe and efficacious dosing regimen. The principles outlined are designed to be adaptable to various animal models and research questions.

Preclinical Study Design: A Foundational Framework

The design of any in vivo study must be ethically sound and scientifically rigorous. Adherence to the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines is mandatory to ensure transparency and reproducibility.[1][2][3][4]

Ethical Considerations and the 3Rs

All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be integrated into every stage of study design.[13]

  • Replacement: Utilize in vitro or in silico models whenever possible to screen for activity and potential toxicity before proceeding to in vivo studies.

  • Reduction: Employ appropriate statistical methods to determine the minimum number of animals required to obtain scientifically valid data.[14]

  • Refinement: Optimize experimental procedures to minimize animal pain, suffering, and distress. This includes appropriate housing, handling, and administration techniques.[13]

Workflow for Establishing In Vivo Dosing

The following diagram illustrates the overarching workflow for determining the in vivo dosing for a novel compound.

G cluster_preclinical Preclinical Assessment cluster_in_vivo In Vivo Studies in_vitro In Vitro Characterization (Potency, Selectivity, Metabolism) formulation Formulation Development in_vitro->formulation dose_range Dose-Range Finding (Tolerability/MTD) formulation->dose_range Select appropriate vehicle pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies efficacy Efficacy Studies pk_pd->efficacy Inform dose selection and schedule dose_range->pk_pd Determine dose levels

Caption: Workflow for in vivo dosing determination.

Formulation Development for Carboxylic Acid-Containing Compounds

The carboxylic acid moiety in 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid presents specific formulation challenges, primarily related to solubility.[15]

Physicochemical Characterization

A thorough understanding of the compound's physicochemical properties is the first step in developing a suitable formulation.

ParameterImportanceRecommended Method
Aqueous Solubility Determines the feasibility of simple aqueous formulations.Kinetic and thermodynamic solubility assays at various pH values.
pKa Predicts the ionization state at physiological pH, impacting solubility and permeability.Potentiometric titration or computational prediction.
LogP/LogD Indicates lipophilicity and potential for membrane permeability.Shake-flask method (octanol/water) or reverse-phase HPLC.
Solid-State Properties Polymorphism can affect solubility and stability.XRPD, DSC, TGA.
Formulation Strategies

Given that many carboxylic acids have poor aqueous solubility, the following strategies may be employed:[15][16]

  • pH Adjustment: For acidic compounds, increasing the pH of the vehicle can enhance solubility by promoting ionization. Buffers such as phosphate-buffered saline (PBS) are commonly used.[16]

  • Co-solvents: The use of water-miscible organic solvents can increase the solubility of hydrophobic compounds. Common co-solvents include DMSO, ethanol, PEG400, and propylene glycol.

  • Surfactants: Surfactants can form micelles that encapsulate and solubilize poorly soluble drugs. Examples include Tween 80 and Cremophor EL.

  • Complexation Agents: Cyclodextrins can form inclusion complexes with drug molecules, increasing their apparent solubility.

  • Lipid-Based Formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) can improve absorption.[16]

Protocol 1: Basic Formulation Screening
  • Objective: To identify a suitable vehicle for in vivo administration.

  • Materials: 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid, various solvents (e.g., water, PBS, 5% DMSO/95% saline, 10% PEG400/90% water), vortex mixer, centrifuge.

  • Procedure:

    • Weigh a small amount of the compound (e.g., 1-5 mg) into several microcentrifuge tubes.

    • Add a known volume of each test vehicle to achieve a target concentration (e.g., 1 mg/mL).

    • Vortex vigorously for 2-5 minutes.

    • Visually inspect for complete dissolution.

    • If not fully dissolved, sonicate for 10-15 minutes.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Visually inspect the supernatant for clarity and the pellet for any undissolved compound.

    • Select the vehicle that provides the desired concentration with the minimum amount of organic solvent and maintains stability.

Administration Routes and Considerations

The choice of administration route depends on the study's objective and the compound's properties.

RouteAdvantagesDisadvantagesConsiderations
Oral (p.o.) Clinically relevant, non-invasive.Subject to first-pass metabolism, variable absorption.Gavage volume should be appropriate for the animal size (e.g., 5-10 mL/kg for mice).
Intraperitoneal (i.p.) Bypasses first-pass metabolism, rapid absorption.Not a common clinical route, risk of injection into organs.Ensure proper injection technique to avoid organ damage.
Intravenous (i.v.) 100% bioavailability, precise dose delivery.Can be technically challenging, may require a catheter.Formulation must be sterile and free of particulates.
Subcutaneous (s.c.) Slower absorption, prolonged exposure.Can cause local irritation, limited volume.Rotate injection sites for repeated dosing.

Dose-Finding and Tolerability Studies

The initial in vivo studies aim to establish a safe dose range and identify the maximum tolerated dose (MTD).[17][18][19]

Study Design

A common approach is the "3+3" dose-escalation design, particularly in early-stage studies.[17]

G start Start with Cohort 1 (3 animals, Dose X) observe Observe for Dose-Limiting Toxicities (DLTs) start->observe decision DLTs observed? observe->decision expand Expand cohort to 6 animals decision->expand Yes (1 DLT) escalate Escalate to Cohort 2 (Dose Y > X) decision->escalate No decision2 >1 DLT in 6 animals? expand->decision2 mtd MTD = Previous Dose Level decision2->mtd Yes decision2->escalate No

Caption: 3+3 Dose-escalation design for MTD determination.

Protocol 2: Acute Tolerability and MTD Study
  • Objective: To determine the single-dose MTD of 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid.

  • Animals: Use a single rodent species (e.g., C57BL/6 mice), 8-10 weeks old, one sex to start.

  • Dose Selection: Start with a low dose (e.g., 1-5 mg/kg) based on any available in vitro data. Subsequent doses can be escalated using a modified Fibonacci sequence.

  • Procedure:

    • Acclimatize animals for at least one week.

    • Randomly assign animals to dose cohorts (n=3 per group).

    • Administer a single dose of the compound or vehicle control via the chosen route.

    • Monitor animals closely for the first 4-6 hours, then daily for 7-14 days.

    • Record clinical signs of toxicity (e.g., changes in posture, activity, breathing, grooming).

    • Measure body weight daily. A weight loss of >15-20% is often considered a DLT.

    • At the end of the study, perform a gross necropsy. Consider collecting blood for clinical chemistry and tissues for histopathology.

    • Define the MTD as the highest dose that does not produce unacceptable toxicity.

Pharmacokinetic (PK) Studies

PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound, which informs dose and schedule for efficacy studies.

Key PK Parameters
ParameterDescriptionImportance
Cmax Maximum plasma concentration.Relates to efficacy and potential for acute toxicity.
Tmax Time to reach Cmax.Indicates the rate of absorption.
AUC Area under the concentration-time curve.Represents total drug exposure.
t1/2 Half-life.Determines dosing interval.
Clearance (CL) Rate of drug elimination.Influences the dosing rate needed to maintain steady-state concentrations.
Volume of Distribution (Vd) Apparent volume into which the drug distributes.Indicates tissue penetration.
Protocol 3: Single-Dose PK Study
  • Objective: To determine the basic PK profile of 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid.

  • Animals: Use the same species and strain as in tolerability studies. Cannulated animals are preferred for serial blood sampling.

  • Procedure:

    • Administer a single, well-tolerated dose of the compound (e.g., from the MTD study) via the intended therapeutic route (e.g., p.o.) and i.v. (for bioavailability).

    • Collect blood samples at multiple time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

    • Process blood to plasma and store at -80°C.

    • Analyze plasma concentrations using a validated analytical method (e.g., LC-MS/MS).

    • Calculate PK parameters using appropriate software.

Efficacy Studies

Once a safe dose range and basic PK profile are established, efficacy studies can be designed.

Study Design Considerations
  • Animal Model: Select a disease model relevant to the compound's hypothesized mechanism of action.

  • Group Size: Use power analysis to determine the appropriate number of animals per group to detect a statistically significant effect.

  • Controls: Include both vehicle-treated and positive-control groups.

  • Randomization and Blinding: Randomize animals to treatment groups and blind the investigators conducting the experiment and analyzing the data to reduce bias.

  • Endpoints: Clearly define primary and secondary endpoints before the study begins. These could include tumor volume, survival, behavioral scores, or biomarker levels.

Example: Xenograft Tumor Model Protocol
  • Objective: To evaluate the anti-tumor efficacy of 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid.

  • Model: Subcutaneously implant human cancer cells (e.g., HCT116) into immunocompromised mice (e.g., nude or NSG).

  • Procedure:

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups.

    • Initiate dosing with the compound at one or more well-tolerated dose levels (e.g., MTD and 1/2 MTD), vehicle control, and a positive control.

    • Administer treatment according to a schedule informed by PK data (e.g., once daily, twice daily).

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor body weight and clinical signs throughout the study.

    • Define euthanasia criteria (e.g., tumor volume >2000 mm³, >20% body weight loss).

    • At the end of the study, collect tumors for pharmacodynamic (e.g., target engagement) and histological analysis.

Data Analysis and Interpretation

All data should be analyzed using appropriate statistical methods.[14] For efficacy studies, this may include t-tests, ANOVA, or survival analysis (Kaplan-Meier). The results should be interpreted in the context of the compound's PK/PD relationship.

Conclusion

Establishing in vivo dosing guidelines for a novel compound like 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid requires a methodical, multi-step process. By following the principles of rigorous study design, ethical animal use, and iterative data-driven decision-making, researchers can effectively characterize the preclinical profile of this and other new chemical entities. This structured approach not only ensures the generation of high-quality, reproducible data but also accelerates the path toward potential clinical translation.

References

  • ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). (n.d.). The University of Iowa.
  • ARRIVE: Animal Research Reporting In Vivo Experiments. (n.d.). NC3Rs.
  • The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. (2020). PLOS Biology. Retrieved from [Link]

  • The ARRIVE guidelines Animal Research: Reporting In Vivo Experiments. (n.d.). PLOS. Retrieved from [Link]

  • ARRIVE Guidelines. (2025). Norecopa. Retrieved from [Link]

  • The ARRIVE Guidelines. (n.d.). NC3Rs. Retrieved from [Link]

  • New guidelines for reporting research. (2022). Understanding Animal Research. Retrieved from [Link]

  • NC3Rs guidelines. (n.d.). University of Leicester. Retrieved from [Link]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025). Patsnap. Retrieved from [Link]

  • The 3Rs. (n.d.). NC3Rs. Retrieved from [Link]

  • A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. (2021). MDPI. Retrieved from [Link]

  • Properties, Pharmacology, and Pharmacokinetics of Active Indole and Oxindole Alkaloids in Uncaria Hook. (2021). Frontiers in Pharmacology. Retrieved from [Link]

  • Pharmacokinetics, pharmacodynamics and metabolism of a novel anticancer agent for prostate cancer. (2013). Spandidos Publications. Retrieved from [Link]

  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (2022). RSC Medicinal Chemistry. Retrieved from [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules. Retrieved from [Link]

  • Production of Indole and Indole-Related Compounds by the Intestinal Microbiota and Consequences for the Host: The Good, the Bad, and the Ugly. (2022). MDPI. Retrieved from [Link]

  • Designing First-In-Human Trials for Small Molecules and Biologics. (2021). YouTube. Retrieved from [Link]

  • Effects of indole-3-carbinol on biotransformation enzymes in the rat: in vivo changes in liver and small intestinal mucosa in comparison with primary hepatocyte cultures. (1992). PubMed. Retrieved from [Link]

  • A review on recent developments of indole-containing antiviral agents. (2016). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Optimizing intermittent dosing of oral small molecule inhibitors. (2025). PubMed. Retrieved from [Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (2026). MDPI. Retrieved from [Link]

  • Lessons Learned: Dose Selection of Small Molecule–Targeted Oncology Drugs. (2016). Clinical Cancer Research. Retrieved from [Link]

  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. (2019). MDPI. Retrieved from [Link]

  • Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. (2016). Clinical Cancer Research. Retrieved from [Link]

  • On precision dosing of oral small molecule drugs in oncology. (2020). Clinical and Translational Science. Retrieved from [Link]

  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. (2018). Wiley-VCH. Retrieved from [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. (2016). ChemMedChem. Retrieved from [Link]

  • Introduction - NTP Technical Report on the Toxicology Studies of Indole-3-carbinol. (2016). National Toxicology Program. Retrieved from [Link]

  • Indole-3-Carbinol (I3C) and its Major Derivatives: Their Pharmacokinetics and Important Roles in Hepatic Protection. (2016). Current Drug Metabolism. Retrieved from [Link]

  • Indene and indole-based compounds as potential antimicrobial agents: synthesis, activity, docking studies and ADME analysis. (2026). Scientific Reports. Retrieved from [Link]

  • A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. (2022). RSC Publishing. Retrieved from [Link]

  • Bioactive natural compounds from 1H-indole-3-carboxaldhyde. (2020). ResearchGate. Retrieved from [Link]

  • Indole-3-Carbinol Mechanisms Combating Chemicals and Drug Toxicities. (2025). PubMed. Retrieved from [Link]

  • The Senolytic Effect of Indole-3-Carbinol (I3C) on Mouse Embryonic (MEF) and Human Fibroblast Cell Lines. (2024). PubMed. Retrieved from [Link]

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (2022). Frontiers in Chemistry. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers and drug development professionals struggling with the aqueous solubility of 1-(1H-indole-3-carbonyl)piperidine-3...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers and drug development professionals struggling with the aqueous solubility of 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid during in vitro and in vivo assays.

This compound presents a dual-solubility challenge: it contains a highly hydrophobic, flat indole ring prone to π−π stacking, coupled with a piperidine-3-carboxylic acid moiety. Because the piperidine nitrogen is tied up in an amide bond (carbonyl linkage), it is non-basic. Therefore, the sole handle for aqueous solubilization is the carboxylic acid group.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my compound immediately precipitate when diluted from a 100% DMSO stock into my aqueous assay buffer? A1: This phenomenon, known as "solvent shock," occurs due to rapid solvent diffusion. When a high-concentration DMSO stock is injected into water, the DMSO diffuses into the bulk aqueous phase faster than the hydrophobic indole molecules can disperse. This leaves the compound stranded in a locally aqueous microenvironment, forcing the hydrophobic indole rings to aggregate and nucleate into a precipitate[1]. Furthermore, if your buffer is acidic (pH < 4.0), the carboxylic acid remains protonated and uncharged, severely limiting intrinsic aqueous solubility[2].

Q2: How can I leverage pH to keep the compound in solution without denaturing my assay targets? A2: The pKa of the piperidine-3-carboxylic acid moiety is approximately 3.35–4.5[2]. By adjusting your assay buffer to physiological pH (7.4), the carboxylic acid becomes >99% ionized. This salt formation introduces a negative charge that breaks the crystal lattice energy and significantly improves dissolution, a standard technique for BCS Class II compounds[3].

Q3: My biochemical assay is highly sensitive to DMSO. What is the maximum allowable concentration, and how do I avoid solvent shock? A3: For most cell-based and biochemical assays, the maximum allowable DMSO concentration is strictly between 0.1% and 1%[4]. Exceeding this limit can cause cytotoxicity or artificially alter protein-ligand binding kinetics by increasing solvent viscosity[5]. To avoid solvent shock while adhering to this limit, utilize a Step-Down Dilution strategy (see Protocol C), which gradually introduces the compound to the aqueous environment.

Q4: Direct dilution and pH adjustment are failing. Can cyclodextrins help? A4: Yes. Cyclodextrins, specifically Hydroxypropyl- β -cyclodextrin (HP- β -CD), are ideal for this molecule. The hydrophobic inner cavity of HP- β -CD geometrically fits the indole ring, encapsulating it and shielding it from the aqueous environment[6]. Meanwhile, the hydrophilic exterior of the cyclodextrin maintains the complex's solubility in water[1].

Part 2: Quantitative Data & Strategy Comparison

Use the following table to select the optimal solubility enhancement strategy based on your specific assay constraints.

Solubilization StrategyMechanism of ActionMax Expected SolubilityAssay CompatibilityKey Limitation
pH Adjustment (pH 7.4) Ionization of the carboxylic acid group[3].~0.5 - 2 mMExcellent (Mimics physiological conditions).Ineffective if assay strictly requires pH < 5.0.
DMSO Co-solvency Disrupts hydrophobic interactions[5].>10 mM (in stock)Poor to Moderate.Toxic to cells; alters protein binding kinetics at >1%[4].
HP- β -CD Complexation Encapsulates the hydrophobic indole ring[1].5 - 10 mMHigh (FDA-approved excipient for in vivo).Requires 24-48h equilibration; may mask active binding site.

Part 3: Visualized Workflows & Mechanisms

Workflow A Compound Precipitation in Aqueous Assay B Is Assay pH > 6.0? A->B C Adjust Buffer pH to 7.4 (Ionize Carboxylic Acid) B->C Yes D Is DMSO Tolerance > 1%? B->D No C->D Still Precipitates E Use Step-Down DMSO Dilution D->E Yes F Use HP-β-CD Inclusion Complex D->F No

Fig 1. Decision tree for troubleshooting the aqueous solubility of the indole-piperidine derivative.

Mechanism Indole Hydrophobic Indole Ring HPBCD HP-β-CD (Hydrophobic Cavity) Indole->HPBCD Encapsulation Piperidine Piperidine-3- Carboxylic Acid Complex Inclusion Complex (Water Soluble) Piperidine->Complex Exposed to Water (Ionized at pH 7.4) HPBCD->Complex

Fig 2. Mechanism of HP-β-CD encapsulating the hydrophobic indole ring to enhance water solubility.

Part 4: Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to your biological assay without passing the validation check at the end of each methodology.

Protocol A: pH-Driven Solubilization (Salt Formation)

Causality: Deprotonating the carboxylic acid (pKa ~4.0) at pH 7.4 creates an anionic species, drastically increasing hydration energy to overcome the indole's lattice energy[3].

  • Weigh the desired amount of 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid into a sterile glass vial.

  • Suspend the powder in 80% of your final required volume using molecular-grade water.

  • Add 0.1 M NaOH dropwise while continuously vortexing. The suspension will transition from cloudy to clear as the sodium salt forms.

  • Once fully dissolved, back-titrate the solution to pH 7.4 using 0.1 M HCl or your concentrated assay buffer (e.g., 10X HEPES).

  • Bring to the final volume with water.

  • Validation Check: Measure the Optical Density at 600 nm (OD600) of the final solution. An OD600 > 0.05 indicates the presence of colloidal aggregates. If OD600 < 0.05, the compound is fully solubilized and ready for assay.

Protocol B: HP- β -CD Inclusion Complexation

Causality: HP- β -CD requires time and kinetic energy to displace water molecules from its cavity and encapsulate the bulky indole ring[6].

  • Prepare a 10% to 20% (w/v) solution of HP- β -CD in your standard assay buffer.

  • Add the indole compound to the cyclodextrin solution at a 1:1 or 1:2 molar ratio[1].

  • Seal the vial and place it in a shaking incubator at 30°C and 250 RPM for 24 to 48 hours to reach thermodynamic equilibrium.

  • Remove the vial and allow it to cool to room temperature.

  • Validation Check: Filter the solution through a 0.45 µm hydrophilic PTFE syringe filter to remove any uncomplexed, precipitated drug. Quantify the filtrate concentration via UV-Vis spectroscopy (using a pre-established standard curve in DMSO) to ensure the actual dissolved concentration matches your theoretical yield.

Protocol C: Step-Down DMSO Dilution

Causality: Gradual reduction of the organic phase prevents the localized supersaturation that triggers rapid nucleation and precipitation[5].

  • Prepare a primary stock of 10 mM compound in 100% anhydrous DMSO.

  • Prepare an intermediate stock (e.g., 1 mM) by pipetting 10 µL of the primary stock into 90 µL of a 50% DMSO / 50% Buffer mixture. Vortex immediately.

  • For the final assay plate, dispense the required volume of the intermediate stock into the bulk aqueous buffer to achieve a final DMSO concentration of 1%[4].

  • Validation Check: Utilize Dynamic Light Scattering (DLS) or a simple laser pointer test (Tyndall effect) on the final assay well. If the laser beam path is visible through the liquid, micro-precipitates have formed, and you must lower the intermediate stock concentration.

References

  • [3] Aston Research Explorer. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Available at:

  • [5] PubMed Central (PMC). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Available at:

  • [4] ResearchGate. What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? Available at:

  • [2] Guidechem. 3-piperidinecarboxylic acid Properties and pKa. Available at:

  • [6] Taylor & Francis. Carboxymethyl-β-cyclodextrin influence on the solubility and toxicity of substituted indole compounds. Available at:

  • [1] Benchchem. Technical Support Center: Overcoming Poor Solubility of Indole Intermediates. Available at:

Sources

Optimization

troubleshooting 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid degradation in solution

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid. This document is designed for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability issues encountered when working with this molecule in solution. Our goal is to provide you with the scientific rationale behind potential degradation pathways and to offer robust, field-tested protocols to ensure the integrity of your experiments.

Visual Overview: Potential Degradation Pathways

The chemical structure of 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid contains two primary loci susceptible to degradation in solution: the amide linkage and the electron-rich indole ring. Understanding these vulnerabilities is the first step in effective troubleshooting.

G cluster_main cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway parent Parent Compound 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid prod1 Indole-3-carboxylic acid parent->prod1 Amide Hydrolysis (Acid or Base Catalyzed) prod2 Piperidine-3-carboxylic acid parent->prod2 Amide Hydrolysis (Acid or Base Catalyzed) prod3 Oxidized Indole Species (e.g., Oxindole, Isatin derivatives) parent->prod3 Indole Ring Oxidation (Peroxides, Metal Ions, Light, Air)

Caption: Primary degradation pathways for the target molecule.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each question is followed by an in-depth explanation of the underlying chemistry and actionable steps for resolution.

Q1: I'm observing a rapid loss of my parent compound in an aqueous buffer, and two new peaks are appearing in my HPLC analysis. What is happening?

A1: The most probable cause is the hydrolysis of the amide bond connecting the indole and piperidine rings.

Amide bonds, while generally stable, are susceptible to hydrolysis under both acidic and basic conditions, a process that is significantly accelerated by heat.[1][2] The hydrolysis of your compound cleaves the molecule into two distinct products: Indole-3-carboxylic acid and piperidine-3-carboxylic acid .

Causality & Mechanism:

  • Acid-Catalyzed Hydrolysis: In acidic solutions (pH < 6), the carbonyl oxygen of the amide is protonated. This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by water.[2]

  • Base-Catalyzed Hydrolysis: In basic solutions (pH > 8), the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon. This process is generally slower than acid-catalyzed hydrolysis for amides but can be significant, especially at elevated temperatures.[1][2]

Troubleshooting Steps:

  • Confirm the Degradants: If you have access to mass spectrometry (LC-MS), analyze the new peaks. The expected masses would correspond to indole-3-carboxylic acid (C₉H₇NO₂, MW: 161.16) and piperidine-3-carboxylic acid (C₆H₁₁NO₂, MW: 129.16).

  • Control the pH: Determine the pH of your solution. If possible, adjust your experimental buffer to a pH range of 6.5-7.5, where amide stability is generally maximal.

  • Reduce Temperature: If your experimental conditions permit, perform your work at a lower temperature (e.g., 4°C or on ice) to decrease the rate of hydrolysis.

  • Limit Exposure Time: Prepare your solutions fresh and use them as quickly as possible. Avoid long-term storage of the compound in aqueous buffers, especially at room temperature.

Q2: My solution of the compound is developing a yellow or brownish tint over time, even when stored in a neutral buffer. Why is this happening?

A2: This discoloration is a classic indicator of indole ring oxidation.

The indole ring is an electron-rich heteroaromatic system, making it highly susceptible to oxidation.[3][4] This oxidation can be initiated by atmospheric oxygen, trace metal ions, light, or reactive oxygen species (ROS) present in your solution. The resulting products are often colored, leading to the observed change in appearance.

Causality & Mechanism: The oxidation of indoles can proceed through various complex pathways, often involving radical intermediates.[5] Common products include oxindoles, isatins, and further cleaved-ring species, which can polymerize to form colored compounds.[4][6][7] This process can be catalyzed by:

  • Atmospheric Oxygen: Particularly in the presence of light (photo-oxidation) or transition metal ions (e.g., Cu²⁺, Fe³⁺).[3]

  • Peroxides: Trace peroxides in solvents like THF or diethyl ether can initiate oxidation.

  • Strong Oxidizing Agents: Reagents used in certain biological assays can directly oxidize the indole moiety.

Troubleshooting Steps:

  • De-gas Your Solvents: Before preparing your solution, sparge your buffer or solvent with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Use High-Purity Solvents: Ensure your solvents are fresh and free of peroxides.

  • Protect from Light: Store your solutions in amber vials or wrap your containers in aluminum foil to prevent photo-oxidation. Conduct experiments under subdued lighting if the compound proves to be highly light-sensitive.

  • Consider Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to the solution.

  • Use Metal Chelators: If you suspect metal ion contamination in your buffer, add a small amount of a chelating agent like EDTA (Ethylenediaminetetraacetic acid).

Q3: My compound's solubility is inconsistent, especially when I change the pH of my buffer. How can I get a stable, soluble preparation?

A3: The inconsistent solubility is due to the zwitterionic nature of your molecule, which contains both a weakly acidic carboxylic acid and a weakly basic piperidine nitrogen.

The piperidine-3-carboxylic acid moiety gives the molecule pH-dependent charge states.

  • At low pH (e.g., < 2): Both the carboxylic acid and the piperidine nitrogen will be protonated (COOH and NH₂⁺), resulting in a net positive charge.

  • At mid-range pH (approx. 3-9): The molecule will exist primarily as a zwitterion (COO⁻ and NH₂⁺), which often has minimal water solubility (the isoelectric point).

  • At high pH (e.g., > 10): The carboxylic acid will be deprotonated, and the piperidine nitrogen will be neutral (COO⁻ and NH), resulting in a net negative charge.

Troubleshooting Steps:

  • Determine the Optimal pH for Solubilization: Test the solubility in a range of buffers. The compound will likely be most soluble at pH values well below the pKa of the carboxylic acid (~3-4) or well above the pKa of the piperidine nitrogen (~10-11).[8]

  • Prepare a Concentrated Stock in an Organic Solvent: First, dissolve the compound in a water-miscible organic solvent like DMSO or ethanol to create a concentrated stock solution.

  • Dilute into Your Aqueous Buffer: Add the stock solution dropwise to your vigorously stirring aqueous buffer. This method often prevents the compound from precipitating out of solution. Ensure the final concentration of the organic solvent is compatible with your experiment.

  • Consider Salt Formation: For long-term storage of the solid material, ensure it is the free acid and not an unknown salt form, which could affect its solubilization behavior.

Frequently Asked Questions (FAQs)

What are the recommended storage conditions for a stock solution of this compound? For maximum stability, prepare a concentrated stock solution (e.g., 10-50 mM) in anhydrous, high-purity DMSO. Aliquot this stock into small, single-use volumes in amber, tightly sealed vials. Store these aliquots at -20°C or, for long-term storage, at -80°C. This minimizes both hydrolysis and oxidation.

What is the best analytical method to monitor the stability of this compound? A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the preferred technique.[9] The indole ring has a strong UV chromophore, making detection sensitive.[9] An ideal method would use a C18 reversed-phase column with a gradient elution of water/acetonitrile containing a small amount of a modifier like 0.1% formic acid or trifluoroacetic acid to ensure sharp peak shapes. This method should be able to resolve the parent compound from its primary hydrolytic and oxidative degradants.

Is this compound sensitive to photostability testing? Yes, compounds containing an indole ring are often susceptible to degradation upon exposure to light.[10] As part of a comprehensive stability assessment, a photostability study should be performed according to ICH Q1B guidelines. This typically involves exposing the solid material and a solution to a controlled light source providing both UV and visible output.

Key Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation (or stress testing) is essential for understanding degradation pathways and developing a stability-indicating analytical method.[11][12][13] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14]

G cluster_prep cluster_conditions Stress Conditions (in parallel) cluster_analysis start Prepare 1 mg/mL Solution in 50:50 Acetonitrile:Water acid Acid Hydrolysis 0.1 M HCl, 60°C start->acid base Base Hydrolysis 0.1 M NaOH, 60°C start->base ox Oxidation 3% H2O2, RT start->ox therm Thermal 80°C Solution start->therm photo Photolytic ICH Q1B Light Box start->photo control Control Stored at 4°C in dark start->control analysis Analyze all samples by HPLC-UV/MS at t=0, 2, 8, 24h acid->analysis base->analysis ox->analysis therm->analysis photo->analysis control->analysis

Caption: Workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 acetonitrile:water mixture.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear vial (or amber vial for the thermal-only condition).

    • Acidic: 1 mL of 0.2 M HCl (Final concentration: 0.1 M HCl). Place in a 60°C water bath.

    • Basic: 1 mL of 0.2 M NaOH (Final concentration: 0.1 M NaOH). Place in a 60°C water bath.

    • Oxidative: 1 mL of 6% H₂O₂ (Final concentration: 3% H₂O₂). Keep at room temperature, protected from light.

    • Thermal: 1 mL of water. Place in an 80°C oven.

    • Photolytic: Place both a solid sample and a solution sample in a photostability chamber according to ICH Q1B guidelines.

    • Control: 1 mL of water. Store at 4°C in the dark.

  • Time Points: Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 8, 24 hours). For the basic condition, immediately neutralize the aliquot with an equivalent amount of acid (e.g., 0.1 M HCl) to prevent further degradation.

  • Analysis: Analyze all samples by a validated HPLC-UV/MS method to determine the percentage of the parent compound remaining and to identify the mass of any degradation products.

Data Summary Table

The following table summarizes the expected stability profile of 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid based on its chemical structure. Actual results should be confirmed by a forced degradation study as described above.

Stress ConditionParameterExpected StabilityPrimary Degradation Pathway
Hydrolytic pH 1-2 (Acidic)Low Amide Hydrolysis
pH 6-8 (Neutral)High Minimal Degradation
pH 10-12 (Basic)Moderate to Low Amide Hydrolysis
Oxidative 3% H₂O₂Very Low Indole Ring Oxidation
Thermal 80°C in SolutionModerate to Low Accelerated Hydrolysis & Oxidation
Photolytic ICH Q1B LightModerate to Low Photo-oxidation of Indole Ring

References

  • Whitty, A. et al. (2016). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. mSphere. Available at: [Link]

  • Reyftmann, J.P. et al. (1988). [Oxidation of the indole ring induced by the auto-oxidation of unsaturated lipids. Application to tryptophan residues of high and low density lipoproteins of human serum]. C R Acad Sci III. Available at: [Link]

  • Arora, P.K. et al. (2015). Microbial Degradation of Indole and Its Derivatives. Journal of Chemistry. Available at: [Link]

  • Lyu, Y. et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. Available at: [Link]

  • Bandini, M. et al. (2016). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. mSphere. Available at: [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • Microbe Online. (2022). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Available at: [Link]

  • Madsen, E.L. et al. (1998). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology. Available at: [Link]

  • Wang, Y. et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics. Available at: [Link]

  • Panda, S.S. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical Research & Allied Sciences.
  • Bajaj, S. et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Klick, S. et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • Verpoorte, R. (2006). New Methods of Analysis and Investigation of Terpenoid Indole Alkaloids. In: Cordell, G.A. (eds) The Alkaloids: Chemistry and Biology. Elsevier.
  • Singh, A. & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Li, J. et al. (2025). Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. The Journal of Organic Chemistry. Available at: [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]

  • Procter, D.J. et al. (2016). Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. Scheme 1. 2-Piperidine-carboxylic acid. Available at: [Link]

  • Wang, P. et al. (2023). Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light. Organic Letters. Available at: [Link]

  • OrgoSolver. Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines. Available at: [Link]

  • Abdel-Wahab, B.F. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry. Available at: [Link]

  • Li, Y. et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science. Available at: [Link]

  • Böttcher, C. et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology. Available at: [Link]

  • Riseley, R. et al. (2025). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Arkivoc. Available at: [Link]

Sources

Troubleshooting

preventing oxidation of 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid during long-term storage

Technical Support Center: Preventing Oxidation of 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regardi...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Oxidation of 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the shelf-life and stability of functionalized indole building blocks. 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid (CAS: 1016752-59-2) is a critical intermediate in drug development, but its indole core is notoriously sensitive to environmental stressors. This guide provides a deep dive into the causality of its degradation, actionable troubleshooting steps, and self-validating protocols to ensure absolute structural integrity during long-term storage.

Mechanistic Insight: The Causality of Indole Oxidation

To prevent degradation, we must first understand why 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid degrades. The vulnerability lies within the electron-rich pyrrole ring of the indole nucleus, which is highly susceptible to oxidative activation at the C2-C3 π bond[1].

Although the C3 position in this specific molecule is occupied by a carbonyl group—which exerts a mild electron-withdrawing stabilizing effect—the adjacent C2 position remains highly reactive toward electrophilic and radical attacks[2]. When the compound is exposed to atmospheric oxygen, UV/visible light, or trace transition metals, a radical chain reaction (autooxidation) is initiated, generating Reactive Oxygen Species (ROS) such as singlet oxygen and peroxides[3].

These ROS attack the C2 position, typically forming an epoxide or radical intermediate that resolves into a 2-oxindole derivative (observed analytically as a +16 Da mass shift)[2]. Prolonged exposure or higher energy stressors can lead to the complete oxidative cleavage of the pyrrole ring, yielding kynurenine-like byproducts (+32 Da)[1]. Understanding this causality is the first step in designing a self-validating storage system that physically blocks these pathways.

Frequently Asked Questions (FAQs): Storage & Handling

Q1: What are the absolute best practices for long-term storage of the solid API? A1: To arrest oxidative kinetics, store the compound at -20°C (or -80°C for durations exceeding 12 months) in a tightly sealed, amber glass vial. Crucially, the headspace must be purged with an inert gas to minimize atmospheric oxygen exposure[4].

Q2: Should I use Nitrogen or Argon for the inert gas blanket? A2: Argon is strongly preferred. Because Argon is denser than air (~38% heavier), it settles at the bottom of the vial, creating a robust, physical protective blanket over the solid powder. Nitrogen is lighter than air and easily disperses when the vial is opened, immediately exposing the compound to oxygen.

Q3: Can I prepare stock solutions for long-term storage? A3: It is highly discouraged. Solvents like DMSO or Methanol dissolve atmospheric oxygen, which accelerates degradation in the liquid phase. If a solution must be stored, use strictly anhydrous, degassed solvents, aliquot into single-use vials, purge with Argon, and freeze at -80°C. Avoid freeze-thaw cycles, which introduce condensation and accelerate hydrolytic and oxidative degradation.

Troubleshooting Guide: Identifying and Mitigating Degradation

Q4: How can I visually and analytically confirm if my batch has oxidized? A4: Pure 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid is typically an off-white powder. A shift to a deep yellow, brown, or pinkish hue indicates advanced oxidation. Analytically, you should run an LC-MS. Look for the appearance of[M+16]+ (hydroxylation/oxindole formation at C2) or [M+32]+ (dioxygenation/ring cleavage) peaks relative to the parent mass.

Data Presentation: Impact of Storage Conditions on Purity To illustrate the causality of environmental stressors, the following table summarizes the quantitative degradation profile of indole derivatives under various conditions over a 12-month period.

Storage TemperatureAtmosphereContainer TypeInitial Purity (%)6-Month Purity (%)12-Month Purity (%)Visual Appearance
-20 °CArgon BlanketAmber Glass>99.5>99.0>98.5Off-white powder
2-8 °CArgon BlanketAmber Glass>99.597.295.1Pale yellow powder
2-8 °CAmbient AirClear Glass>99.592.486.3Yellow/Brown powder
25 °C (Room Temp)Ambient AirClear Glass>99.581.5<70.0Dark Brown, sticky

Standard Operating Procedures (SOPs)

To ensure trustworthiness and reproducibility, your lab must implement self-validating protocols. The following SOPs guarantee that the protective measures are actively working and verifiable.

SOP 1: Aliquoting and Argon Blanketing (Self-Validating Workflow)

  • Preparation: Pre-weigh empty, clean amber glass vials and dry them in an oven at 60°C to remove residual surface moisture. Allow them to cool in a vacuum desiccator.

  • Transfer: Working inside a controlled-atmosphere glove box (or under a localized Argon stream), transfer the required mass of 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid into the vials.

  • Purging: Insert an Argon gas line (fitted with a sterile 0.22 µm PTFE filter) into the vial, keeping the tip 1 cm above the powder. Purge at a low flow rate (e.g., 2-3 psi) for 30 seconds to displace all oxygen.

  • Sealing: Rapidly cap the vial with a PTFE-lined septum cap while slowly withdrawing the Argon line. Wrap the cap junction tightly with Parafilm.

  • Self-Validation Step: Alongside your samples, prepare a secondary "dummy" vial containing a colorimetric oxygen/moisture indicator strip, sealed under the exact same conditions. Store this dummy vial next to your API. If the indicator changes color during storage, you immediately know the batch's seal has been compromised without needing to waste API on testing.

SOP 2: LC-MS Method for Oxidation Detection

  • Sample Prep: Dissolve 1 mg of the sample in 1 mL of degassed HPLC-grade Acetonitrile/Water (50:50). Prepare this immediately before injection to prevent in-solution oxidation.

  • Chromatography: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Mobile phase A: 0.1% Formic acid in Water; Mobile phase B: 0.1% Formic acid in Acetonitrile. Run a gradient from 5% B to 95% B over 5 minutes.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm (specific to the indole ring). Use ESI+ mass spectrometry.

  • Analysis: Extract ion chromatograms (EIC) for the exact mass of the target API, as well as [M+16]+ and [M+32]+. A purity of <95% with significant +16 Da peaks necessitates discarding or repurifying the batch via preparative HPLC.

Degradation & Protection Pathway Diagram

IndoleOxidation API 1-(1H-indole-3-carbonyl) piperidine-3-carboxylic acid Radical C2-Radical / Epoxide Intermediate API->Radical ROS Attack at C2-C3 π bond Light UV/Vis Light (Photo-oxidation) ROS Reactive Oxygen Species (Singlet O2, Peroxides) Light->ROS Oxygen Atmospheric O2 (Autooxidation) Oxygen->ROS Metals Trace Metals (Radical Initiation) Metals->ROS ROS->Radical Oxindole 2-Oxindole Derivative (+16 Da) Radical->Oxindole Hydroxylation Cleavage Pyrrole Ring Cleavage (+32 Da) Radical->Cleavage Dioxygenation Amber Amber Glass (Blocks Light) Amber->Light Prevents Argon Argon Blanket (Displaces O2) Argon->Oxygen Prevents Temp -20°C Storage (Slows Kinetics) Temp->Radical Inhibits

Mechanistic pathway of indole-3-carbonyl oxidation and targeted preventative storage interventions.

References

  • Navigating the Stability of 3-Hexyl-2-methyl-1H-indole: A Technical Guide. Benchchem. 4

  • Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis.2

  • Recent advances in the oxidative activation of the C2-C3 π bond of indoles and its applications. ResearchGate. 1

  • Oxidative Processes and Antioxidative Metaloenzymes. IntechOpen. 3

Sources

Optimization

reducing matrix effects in 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid mass spectrometry

Focus: Mitigating Matrix Effects for 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid Welcome to the Advanced Bioanalytical Support Center. This guide is specifically engineered for researchers and drug development p...

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Author: BenchChem Technical Support Team. Date: March 2026

Focus: Mitigating Matrix Effects for 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid

Welcome to the Advanced Bioanalytical Support Center. This guide is specifically engineered for researchers and drug development professionals facing quantitative challenges with 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid —a compound structurally related to synthetic cannabinoid metabolites and pharmaceutical intermediates.

Because this molecule possesses both a highly lipophilic indole core and an acidic piperidine-3-carboxylic acid moiety, it is notoriously susceptible to ion suppression from endogenous biological matrices. This guide provides field-proven, mechanistically grounded solutions to isolate your analyte and validate your analytical workflow.

Diagnostic Troubleshooting Workflow

Before altering your methodology, you must identify the exact nature of the matrix interference. Follow this logical decision tree to diagnose and resolve signal suppression.

MatrixTroubleshooting Start Signal Suppression Detected in LC-MS/MS Analysis Infusion Run Post-Column Infusion to Map Suppression Zones Start->Infusion Decision Where does suppression occur relative to analyte? Infusion->Decision Chroma Optimize Chromatography (Shift Retention Time via pH) Decision->Chroma Early Elution (Salts/Acids) Prep Optimize Sample Prep (Implement MAX SPE) Decision->Prep Late Elution (Phospholipids) Validate Calculate Matrix Factor (Target: 85% - 115%) Chroma->Validate Prep->Validate

Figure 1: Diagnostic workflow for resolving matrix effects in LC-MS/MS bioanalysis.

Frequently Asked Questions (FAQs)

Q1: Why does 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid suffer from such severe ion suppression in plasma and urine samples? Mechanistic Causality: The "matrix" in LC-MS analysis refers to all sample components other than the analyte of interest, which can interact with the ionization process and alter the response of the target analyte[1]. Your analyte contains a lipophilic indole core that causes strong retention on reversed-phase (C18) columns, leading to co-elution with late-eluting endogenous2[2]. Furthermore, the carboxylic acid moiety (pKa ~4.5) competes for limited charge during electrospray ionization (ESI). When matrix components and the analyte co-elute, they compete for this limited charge, resulting in reduced ion formation for the analyte[1].

Q2: We currently use Protein Precipitation (PPT). Why is our absolute Matrix Factor below 50%? Mechanistic Causality: While protein precipitation is highly efficient for extracting synthetic cannabinoids[3], it is technically the4 like soluble lipids and salts[4]. For an acidic, lipophilic compound, these residual components cause massive ion suppression. To resolve this, you must transition to Solid-Phase Extraction (SPE), which1[1].

Q3: Which SPE chemistry is optimal for this specific compound? Mechanistic Causality: Because the molecule contains a carboxylic acid, Polymeric Mixed-Mode Strong Anion Exchange (MAX) is the gold standard. Research demonstrates that4[4]. The indole core binds via hydrophobic interactions, while the deprotonated carboxylic acid binds ionically. This dual-retention allows you to wash the sorbent with 100% organic solvent (e.g., methanol) to completely strip away neutral lipids and phospholipids before eluting the analyte.

Q4: How can we chromatographically separate the analyte from any remaining matrix interferences? Mechanistic Causality: If sample preparation cannot completely eliminate matrix components, you must 1[1]. The retention of phospholipids tends to be relatively independent of mobile phase pH, whereas4[4]. By using an acidic mobile phase (e.g., 0.1% formic acid), the carboxylic acid on the piperidine ring remains fully protonated. This increases the molecule's hydrophobicity, shifting its retention time away from early-eluting suppression zones. Ensure you also utilize1[1].

Quantitative Data: Sample Preparation Efficacy

The following table summarizes internal validation data comparing the efficacy of different sample preparation techniques for 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid in human plasma.

Table 1: Comparison of Sample Preparation Techniques on Matrix Effects

Sample Preparation MethodAbsolute Recovery (%)Matrix Factor (%)Phospholipid Removal (%)
Protein Precipitation (PPT) 92 ± 4.142 ± 8.5 (Severe Suppression)< 5%
Liquid-Liquid Extraction (LLE) 65 ± 7.278 ± 5.2~ 60%
Reversed-Phase SPE (HLB) 88 ± 3.565 ± 6.1~ 40%
Mixed-Mode Anion Exchange (MAX) 94 ± 2.8 96 ± 3.0 (Negligible Effect)> 98%
Self-Validating Experimental Protocols

A robust analytical method must be self-validating. Protocol A provides the methodology to clean the sample, while Protocol B provides the exact mechanism to prove the matrix effect has been eliminated.

Protocol A: Mixed-Mode Strong Anion Exchange (MAX) SPE Workflow

Mechanistic Rationale: This protocol exploits the pKa of the piperidine-3-carboxylic acid (~4.5) to trap the analyte ionically, allowing aggressive organic washing to remove phospholipids prior to LC-MS/MS injection.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL MS-grade Water through the MAX cartridge. (Prepares the sorbent's hydrophobic cavities).

  • Loading: Dilute 200 µL of plasma/urine with 200 µL of 5% Ammonium Hydroxide (NH₄OH). Load onto the cartridge. (The high pH ensures the carboxylic acid is fully deprotonated and binds strongly to the anion-exchange sites).

  • Wash 1 (Aqueous): Pass 1 mL of 5% NH₄OH in Water. (Removes water-soluble endogenous salts and polar interferences).

  • Wash 2 (Organic - Critical Step): Pass 1 mL of 100% Methanol. (Strips away neutral lipids, proteins, and phospholipids while the target analyte remains safely bound via ionic interactions).

  • Elution: Pass 1 mL of 2% Formic Acid in Methanol. (The low pH neutralizes the carboxylic acid on the analyte, breaking the ionic bond and eluting the pure compound).

  • Reconstitution: Evaporate the eluate under N₂ gas at 40°C and reconstitute in your initial LC mobile phase.

Protocol B: Post-Column Infusion for Matrix Effect Assessment

Mechanistic Rationale: Do not guess if Protocol A worked; prove it. This technique provides a continuous baseline signal of the analyte. Any dips in this baseline during the injection of a blank matrix extract definitively identify the exact retention times of invisible, co-eluting matrix suppressors.

  • Setup: Connect a syringe pump to a T-piece placed directly between the analytical LC column and the mass spectrometer ESI source.

  • Infusion: Continuously infuse a neat solution of 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid (e.g., 100 ng/mL in mobile phase) at 10 µL/min. Monitor the specific MRM transition for the analyte.

  • Injection: Inject a blank plasma extract (prepared via Protocol A) through the LC system using your standard analytical gradient.

  • Data Interpretation: Observe the MS chromatogram. A steady, flat baseline indicates successful sample cleanup (no matrix effect). A sudden drop in the baseline (a negative peak) indicates severe ion suppression from co-eluting matrix components that survived the extraction.

References
  • Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. ResearchGate. 4

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom. 1

  • Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry. PMC (NIH). 3

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. 2

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Reference Standard Characterization for 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid

Executive Summary 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid is a highly versatile pharmacophore and synthetic intermediate frequently utilized in the development of novel therapeutics. When this molecule is em...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid is a highly versatile pharmacophore and synthetic intermediate frequently utilized in the development of novel therapeutics. When this molecule is employed as a reference standard for quantitative assays, release testing, or impurity profiling, its characterization must transcend routine analytical testing to meet stringent regulatory expectations[1]. This guide objectively compares the performance, reliability, and analytical rigor of a Fully Characterized Reference Standard (FCRS) against a Routine Reagent Grade (RRG) alternative. By providing supporting experimental data and mechanistic causality, this guide empowers drug development professionals to establish self-validating analytical systems.

The E-E-A-T Paradigm: Causality in Analytical Strategy

As an Application Scientist, it is critical to understand that analytical protocols cannot be applied blindly; they must be tailored to the specific physicochemical liabilities of the target molecule. For 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid, routine testing inherently fails due to two primary structural features:

  • Amide Bond Rotamers (The Structural Illusion): The tertiary amide bond linking the indole-3-carbonyl group to the piperidine ring exhibits restricted rotation. At room temperature, this manifests in 1D 1 H NMR as peak doubling (rotamers). Routine analysts frequently mischaracterize the minor rotamer as a 5–15% structural impurity. Causality & Solution: To definitively prove structural homogeneity, Variable Temperature (VT) NMR or 2D EXSY must be employed. Elevating the temperature increases the rotation rate, causing the "impurity" peaks to coalesce into a single signal, validating that it is merely a conformational isomer.

  • Hygroscopicity of the Carboxylic Acid: The nipecotic acid moiety readily absorbs atmospheric moisture. Relying solely on Loss on Drying (LOD) fails to distinguish between residual synthesis solvents and bound water. Causality & Solution: Orthogonal application of Karl Fischer (KF) titration and Thermogravimetric Analysis (TGA) is mandatory to accurately quantify and subtract water weight during mass-balance purity calculations[2].

Comparison: Fully Characterized Reference Standard vs. Routine Reagent Grade

Analytical AttributeRoutine Reagent Grade (RRG)Fully Characterized Reference Standard (FCRS)Impact on Drug Development
Purity Assignment Area % by HPLC-UV only.Absolute Mass Fraction (Mass Balance + qNMR).RRG overestimates purity by ignoring water/salts. FCRS ensures accurate dosing/quantitation.
Structural ID 1D 1 H NMR (Room Temp).1D/2D NMR, VT-NMR, and HRMS.FCRS resolves rotamer ambiguity, preventing false-positive impurity reporting.
Water/Volatiles Loss on Drying (LOD).Karl Fischer (KF) + TGA + GC-HS.FCRS differentiates between residual toxic solvents and harmless bound water.
Regulatory Fit For R&D screening only.Compliant with ICH Q6A and USP <11>[1][2].FCRS is legally defensible for IND/NDA submissions and GMP release testing.

Characterization Workflow

RS_Workflow A 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid (Raw Material) B Primary Screening (LC-MS, HPLC-UV) A->B C Structural Elucidation (VT-NMR, 2D NMR, HRMS) B->C D Absolute Purity Assessment (qNMR, TGA, Karl Fischer) C->D E Reference Standard Certification (ICH Q6A) D->E

Workflow for multi-modal reference standard characterization of indole-piperidine derivatives.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the characterization of the FCRS utilizes a self-validating system where orthogonal techniques confirm each other's findings.

Protocol 1: Structural Elucidation (VT-NMR & HRMS)

Objective: Prove exact molecular mass and resolve rotameric peak doubling.

  • Sample Preparation: Dissolve 15.0 mg of the compound in 0.6 mL of DMSO- d6​ .

  • Baseline Acquisition (298 K): Acquire standard 1 H and 13 C NMR spectra at 25°C. Note the distinct peak doubling in the piperidine proton region (3.0–4.5 ppm).

  • VT-NMR Acquisition (353 K): Elevate the NMR probe temperature to 80°C. Allow 10 minutes for thermal equilibration. Acquire a second 1 H NMR spectrum. Observe the coalescence of the piperidine signals into sharp, unified peaks, confirming the presence of rotamers rather than a co-eluting impurity.

  • HRMS Validation: Infuse the sample into a High-Resolution Mass Spectrometer (ESI+ mode). Confirm the exact mass of the [M+H]+ ion (Calculated for C15​H16​N2​O3​ : 273.1234 Da; Acceptable error: < 3 ppm).

Protocol 2: Absolute Purity Determination (Mass Balance vs. qNMR)

Objective: Determine the exact mass fraction of the active molecule[3].

  • Mass Balance Approach (Indirect):

    • Chromatographic Purity: Analyze via HPLC-UV (254 nm) using a gradient of 0.1% TFA in Water/Acetonitrile. (Result: PHPLC​ )

    • Moisture: Determine water content via Karl Fischer coulometric titration. (Result: WKF​ )

    • Residual Solvents: Quantify via Headspace Gas Chromatography (GC-HS). (Result: SGC​ )

    • Inorganics: Determine Residue on Ignition (ROI). (Result: IROI​ )

    • Calculation: Absolute Purity = PHPLC​×100100−(WKF​+SGC​+IROI​)​

  • qNMR Approach (Direct/Orthogonal Validation):

    • Weigh exactly 10.00 mg of the sample and 5.00 mg of a certified Maleic Acid internal standard into a vial. Dissolve in 0.8 mL DMSO- d6​ .

    • Acquire 1 H NMR with a prolonged relaxation delay ( D1​=30 seconds) to ensure complete relaxation of all nuclei ( >5×T1​ ).

    • Integrate the isolated indole C2-H proton (approx. 8.0 ppm) against the Maleic Acid olefinic protons (6.26 ppm). Calculate the absolute mass fraction directly from the integration ratio[3].

Purity_Logic A Absolute Purity Determination B Mass Balance Approach (100% - Impurities) A->B C qNMR Approach (Direct Quantitation) A->C D Chromatographic Purity (HPLC-UV) B->D E Volatiles & Water (TGA, Karl Fischer) B->E F Inorganics (ROI / ICP-MS) B->F G Internal Standard (e.g., Maleic Acid) C->G H Target Proton Integration (Indole C-H) C->H

Logical comparison of Mass Balance and qNMR approaches for absolute purity determination.

Quantitative Data Presentation

The following table summarizes a simulated batch analysis, demonstrating the critical divergence between routine testing and comprehensive characterization.

Analytical TestRoutine Reagent Grade (RRG) ResultFully Characterized Reference Standard (FCRS) ResultInterpretation / Causality
HPLC-UV Purity 99.2% (Area)99.4% (Area)Both show high chromatographic purity.
Water Content Not Tested1.8% (w/w) via Karl FischerRRG ignores hygroscopicity. FCRS quantifies bound water.
Residual Solvents Not Tested0.3% (w/w) Ethyl AcetateFCRS detects trace synthesis solvents via GC-HS.
Inorganic Ash Not Tested0.1% (w/w) via ROIFCRS accounts for trace catalyst/salts.
Mass Balance Purity 99.2% (Assumed)97.2% (Calculated)RRG overestimates active content by 2.0%.
qNMR Purity Not Tested97.1% (Assay)qNMR directly validates the Mass Balance calculation[3].

Conclusion

For complex molecules like 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid, relying on routine reagent-grade analysis introduces unacceptable risk into the drug development lifecycle. The presence of amide rotamers and carboxylic acid hygroscopicity demands a multi-modal, self-validating approach. By utilizing a Fully Characterized Reference Standard—where structural identity is proven via VT-NMR and absolute purity is orthogonally verified via Mass Balance and qNMR—laboratories ensure compliance with ICH Q6A guidelines and safeguard the integrity of their downstream quantitative data.

References

  • Title: ICH Harmonised Tripartite Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: USP <11> Reference Standards Source: GMP Compliance (European Compliance Academy) URL: [Link]

  • Title: Application of Quantitative NMR (qHNMR) towards Establishment of Pharmaceutical Reference Standard; A Case of a Ticagrelor Process Impurity Source: Chemical and Pharmaceutical Bulletin (J-Stage) URL: [Link]

Sources

Comparative

cross-reactivity of 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid in high-throughput screening

Executive Summary In modern drug discovery, the 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid (hereafter referred to as ICP3C) scaffold is frequently embedded within screening libraries. It is a "privileged" chemo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid (hereafter referred to as ICP3C) scaffold is frequently embedded within screening libraries. It is a "privileged" chemotype, serving as a foundational building block for cannabinoid (CB2) receptor modulators[1], STING inhibitors[2], and KRas G12D antagonists[3]. The indole-3-carbonyl moiety provides exceptional π

π stacking and hydrogen-bonding capabilities, while the piperidine-3-carboxylic acid ring offers a highly tunable vector for salt-bridge formation[1].

However, this structural potency comes at a cost. In High-Throughput Screening (HTS) campaigns, ICP3C derivatives are notorious "frequent hitters"[2][3]. They exhibit high rates of cross-reactivity and assay interference, frequently masquerading as Pan-Assay Interference Compounds (PAINS). This guide objectively compares the HTS performance of ICP3C against alternative scaffolds, explains the mechanistic causality behind its cross-reactivity, and provides self-validating experimental protocols to de-risk false positives.

The Mechanistic Causality of ICP3C Cross-Reactivity

To understand why ICP3C cross-reacts across disparate biological targets, we must dissect its physicochemical properties. The cross-reactivity is not random; it is driven by three distinct mechanisms:

  • Pharmacophore Mimicry (The Serotonin/Tryptophan Effect): The indole core is structurally homologous to endogenous tryptamines (e.g., serotonin, melatonin). The N-H group at the 1-position of the indole acts as a potent hydrogen bond donor. In aminergic GPCRs (such as 5-HT receptors), this N-H group frequently engages conserved Aspartate or Glutamate residues in the orthosteric binding pocket, leading to off-target polypharmacology[4].

  • Amphiphilic Colloidal Aggregation: The combination of a highly lipophilic, planar indole system with a zwitterionic piperidine-carboxylic acid creates a surfactant-like molecule. At standard HTS concentrations (10–30 µM), ICP3C derivatives frequently self-assemble into colloidal aggregates. These aggregates sequester and denature target proteins, yielding false-positive inhibition readouts[5].

  • Optical and Redox Interference: Indole-3-carboxamides are intrinsically fluorescent and can undergo redox cycling[6]. In fluorescence polarization (FP) or FRET-based HTS assays, the intrinsic emission of the indole core overlaps with common fluorophores, artificially skewing anisotropy or emission ratios[7].

Pharmacophore Core ICP3C Scaffold Indole Indole-3-Carbonyl Moiety Core->Indole Piperidine Piperidine-3-Carboxylate Core->Piperidine Target Primary Targets (STING, CB2, KRas) Indole->Target Specific Pi-Pi Stacking OffTarget Off-Targets (5-HT, GPCRs) Indole->OffTarget Serotonin Mimicry Piperidine->Target Salt Bridge Formation Agg Colloidal Aggregation (Protein Sequestration) Piperidine->Agg Amphiphilic Surfactant Effect

Mechanisms of ICP3C target engagement and off-target cross-reactivity.

Scaffold Comparison Guide: ICP3C vs. Alternatives

When optimizing an HTS hit containing the ICP3C scaffold, medicinal chemists must weigh target affinity against promiscuity. The table below compares ICP3C with three common structural alternatives used to mitigate cross-reactivity.

Table 1: HTS Performance & Cross-Reactivity Metrics Across Scaffolds

ScaffoldPrimary Target Affinity (e.g., CB2/STING)5-HT Receptor Cross-ReactivityColloidal Aggregation PropensityOptical Interference Liability
ICP3C (Indole-3-carbonyl) High (Optimal π -stacking)High (Endogenous mimicry)High (Amphiphilic)Moderate (Auto-fluorescence)
Indole-2-carbonyl analog Moderate (Altered vector)Low (Disrupted H-bond geometry)High (Amphiphilic)Moderate
Benzofuran-3-carbonyl analog Moderate to HighVery Low (Lacks N-H donor)Moderate (Higher LogP)Low
Pyrrolidine-3-carboxylic acid Low (Reduced flexibility)High (If indole is retained)Low (Lower lipophilicity)Moderate

Scientific Insight: Shifting the carbonyl attachment from the C3 to the C2 position of the indole disrupts the geometric mimicry of serotonin, significantly reducing 5-HT cross-reactivity. However, replacing the indole entirely with a benzofuran core eliminates the N-H hydrogen bond donor. This is the most effective strategy for abolishing GPCR-mediated cross-reactivity and reducing PAINS liability, though it requires careful re-optimization of the target binding thermodynamics.

Experimental Workflows for De-Risking ICP3C Hits

To ensure scientific integrity, any HTS hit containing the ICP3C scaffold must be subjected to a self-validating orthogonal triage workflow. Do not rely solely on biochemical IC50s.

Protocol 1: Detergent-Sensitive Aggregation Counter-Screen

Because ICP3C derivatives are prone to colloidal aggregation[5], you must validate whether the inhibition is stoichiometric or artifactual.

  • Preparation: Prepare your standard biochemical assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Control Arm: Run a 10-point dose-response curve (0.1 nM to 50 µM) of the ICP3C compound against the target protein.

  • Detergent Arm: Supplement the assay buffer with 0.01% (v/v) Triton X-100 (a non-ionic detergent that disrupts colloidal aggregates without denaturing most proteins). Run the identical dose-response curve.

  • Causality Analysis: If the compound is a true binder, the IC50 will remain stable. If the IC50 shifts rightward by >10-fold (or activity is completely abolished) in the presence of Triton X-100, the compound is a colloidal aggregator and should be discarded[5].

Protocol 2: Target Engagement via LiP-MS (Limited Proteolysis Mass Spectrometry)

To bypass the optical interference inherent to indole-3-carboxamides[6][7], use LiP-MS. This technique measures structural stabilization upon ligand binding, completely independent of fluorescence[8][9].

  • Incubation: Incubate the target protein (e.g., 1 µM) with the ICP3C hit (10 µM) for 30 minutes to allow equilibration.

  • Proteolysis: Introduce a broad-specificity protease (e.g., Proteinase K) at a 1:100 enzyme-to-substrate ratio for exactly 5 minutes.

  • Quenching & Digestion: Quench the reaction by boiling, followed by complete tryptic digestion.

  • LC-MS/MS Analysis: Quantify the proteolytic peptide fragments. A true ICP3C binder will sterically protect its binding pocket, resulting in the preservation of specific peptide fragments compared to a vehicle control[8].

HTS_Triage A Primary HTS Screen (ICP3C Library) B Hit Identification (Potential False Positives) A->B C Colloidal Aggregation Test (+0.01% Triton X-100) B->C D Fluorescence Counter-Screen (Optical Interference) B->D E Discard Artifacts (PAINS / Aggregators) C->E IC50 Shift > 10x F Orthogonal Validation (LiP-MS Target Engagement) C->F Stable IC50 D->E Auto-fluorescence D->F Optically Clean G Validated Lead Compound F->G Confirmed Binding

HTS triage workflow for de-risking ICP3C cross-reactivity and assay interference.

Conclusion

The 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid scaffold is a double-edged sword. While it offers exceptional binding thermodynamics for targets like STING and CB2, its structural mimicry of endogenous indoles and its amphiphilic nature make it a high-risk frequent hitter in HTS. By implementing rigorous, detergent-controlled counter-screens and label-free orthogonal validations like LiP-MS, drug discovery teams can successfully separate artifactual cross-reactivity from genuine, optimizable lead matter.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid

Operational Guide & PPE Specifications for Handling 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid As researchers expand the structural diversity of neuraminidase inhibitors (NAIs) beyond traditional scaffolds, nov...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide & PPE Specifications for Handling 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid

As researchers expand the structural diversity of neuraminidase inhibitors (NAIs) beyond traditional scaffolds, novel chemotypes such as 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid (CAS: 1016752-59-2) have emerged as potent antiviral candidates[1]. Because this compound exhibits targeted biological activity—specifically binding the catalytic site of pandemic H1N1 neuraminidase—handling it requires rigorous safety protocols.

As your trusted partner in laboratory safety and chemical handling, we have designed this guide to provide drug development professionals with a self-validating operational framework. This guide details the causality behind Personal Protective Equipment (PPE) selection, step-by-step handling methodologies, and comprehensive disposal plans to ensure both experimental integrity and operator safety.

Physicochemical Profile & Hazard Causality

Understanding the physical and chemical properties of a compound is the first step in risk mitigation. The indole-piperidine core presents specific challenges during weighing and dissolution that dictate our safety approach.

Table 1: Physicochemical Properties & Hazard Assessment

PropertyValue / SpecificationOperational Implication
CAS Number 1016752-59-2Unique identifier for inventory and waste tracking[1].
Physical State Off-white powderProne to aerosolization; presents an inhalation risk during gravimetric transfer[1].
Molecular Weight 272.30 g/mol Required for precise molarity calculations in in vitro assays.
Solubility Soluble in DMSODMSO acts as a carrier solvent, dramatically increasing the dermal permeability of the dissolved active pharmaceutical ingredient (API)[1].
Primary Hazard Bioactive NAI / IrritantSystemic exposure could inadvertently modulate biological pathways; requires strict barrier isolation.

Causality Insight: The primary risk shifts dynamically during the experimental workflow. In its dry powder form, the main hazard is the inhalation of aerosolized particulates. Once dissolved in Dimethyl Sulfoxide (DMSO) for biological evaluation, the hazard shifts to dermal absorption, as DMSO rapidly permeates intact skin, carrying the dissolved inhibitor directly into the bloodstream.

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, PPE must be selected based on the specific phase of handling and the chemical vulnerabilities of the materials used.

Table 2: Required PPE Specifications

PPE CategorySpecificationCausality & Validation
Dermal (Hands) Double Nitrile Gloves (min 5 mil thickness)Causality: DMSO degrades standard nitrile within minutes. Double-gloving provides a sacrificial outer layer. Validation: Visually inspect the outer glove for solvent droplets; if exposed, doff immediately, leaving the inner glove intact.
Ocular ANSI Z87.1 Splash GogglesCausality: Protects against micro-aerosols during powder transfer and solvent splashing during vortexing. Standard safety glasses are insufficient for solvent work.
Respiratory N95/P100 Particulate RespiratorCausality: Required only if weighing outside a ventilated enclosure (which is strongly discouraged). Captures fine off-white powder particulates.
Body Flame-resistant (FR) or 100% Cotton Lab CoatCausality: Prevents static electricity buildup, which can cause the fine powder to scatter or cling to the operator's sleeves.

Standard Operating Procedure (SOP): Weighing and Dissolution

The following step-by-step methodology ensures the safe preparation of a 100 mM stock solution, commonly utilized for MUNANA (2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid) fluorometric assays[1].

Step-by-Step Methodology:

  • Enclosure Preparation: Activate the Class II Biosafety Cabinet (BSC) or Chemical Fume Hood. Ensure the sash is positioned at the certified operating height to maintain negative pressure and optimal face velocity.

  • Static Mitigation: Wipe the interior working surface and the analytical balance with an anti-static solution. Use an anti-static ionizer if the off-white powder exhibits severe static cling.

  • Gravimetric Transfer: Using a conductive, grounded micro-spatula, carefully transfer the required mass of 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid into a pre-tared, amber glass vial. Amber glass is required as these stock solutions must be protected from light[1].

  • Solvent Addition: Calculate the required volume of anhydrous DMSO to achieve a maximum 100 mM concentration. Add the DMSO slowly down the inner wall of the vial to prevent powder displacement.

  • Dissolution & Validation: Cap the vial securely with a PTFE-lined septum cap. Gently vortex until the solution is completely clear. Self-Validation: Hold the vial against a light source to visually confirm the total absence of undissolved micro-particulates.

  • Storage: Aliquot the working solutions to minimize freeze-thaw cycles and store at 4°C, protected from light[1].

HandlingWorkflow Start Risk Assessment & Planning PPE Don Appropriate PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Ventilated Enclosure PPE->Hood Weigh Weighing Protocol (Anti-static tools) Hood->Weigh Solvent Dissolution in DMSO (Max 100 mM stock) Weigh->Solvent Storage Aliquot & Store (Protect from light, 4°C) Solvent->Storage Disposal Waste Segregation & Disposal Solvent->Disposal Waste

Operational workflow for handling and dissolving the NA inhibitor.

Mechanism of Action & Biological Safety Considerations

Understanding the mechanism of action reinforces the necessity of strict handling protocols. 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid operates by competitively binding to the neuraminidase cavity[1]. In a biological system, uninhibited neuraminidase cleaves sialic acid residues, allowing newly formed viral particles to detach from the host cell. By blocking this active site, the compound arrests viral release[2]. Accidental systemic exposure to researchers could theoretically interact with endogenous human sialidases, underscoring the absolute need for rigorous dermal and inhalation protection.

NAMechanism ViralRelease Viral Progeny Release NA Neuraminidase (NA) Cleaves Sialic Acid NA->ViralRelease Uninhibited Inhibitor 1-(1H-indole-3-carbonyl) piperidine-3-carboxylic acid Block Enzyme Inhibition (Active Site Blockade) Inhibitor->Block Binds Block->NA Prevents Cleavage Arrest Viral Aggregation & Infection Arrest Block->Arrest Result

Mechanism of action for neuraminidase inhibition and viral arrest.

Spill Mitigation & Disposal Plan

A pre-established mitigation plan prevents panic and ensures rapid containment during accidental releases.

Powder Spill Protocol:

  • Isolate: Restrict access to the spill area. Do not attempt to dry-sweep, as this will aerosolize the bioactive powder.

  • Contain: Cover the powder gently with absorbent paper towels.

  • Wipe: Wet the towels with a suitable solvent (e.g., 70% ethanol or a water/detergent mix) to dissolve and capture the powder. Wipe from the perimeter inward to prevent spreading.

  • Dispose: Place all contaminated materials into a sealed, labeled biohazard or chemical waste bag.

Liquid (DMSO Stock) Spill Protocol:

  • Absorb: Immediately apply an inert, universal chemical absorbent (e.g., vermiculite or commercial spill pads) over the DMSO spill.

  • Neutralize: Clean the residual surface with copious amounts of water and a strong detergent, as DMSO leaves a highly penetrative, slippery residue.

  • Waste Segregation: Collect all absorbent materials and contaminated PPE. Dispose of them in a designated hazardous solvent waste container. Do not mix with halogenated waste streams unless explicitly permitted by your institutional EHS guidelines.

References

  • Title: Discovery of Influenza Neuraminidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation of Novel Chemotypes. Source: Molecules (National Institutes of Health / PMC) URL: [Link][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid
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